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  • Product: Methyl 4-((isopropylamino)methyl)benzoate
  • CAS: 952708-84-8

Core Science & Biosynthesis

Foundational

Methyl 4-((isopropylamino)methyl)benzoate molecular weight

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of Methyl 4-((isopropylamino)methyl)benzoate Executive Summary Methyl 4-((isopropylamino)methyl)benzoate (CAS 952708-84-8) is a critical interm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of Methyl 4-((isopropylamino)methyl)benzoate

Executive Summary

Methyl 4-((isopropylamino)methyl)benzoate (CAS 952708-84-8) is a critical intermediate in the synthesis of pharmacologically active agents, particularly those targeting G-protein coupled receptors (GPCRs) and specific enzymatic pathways such as serine proteases. Its structural duality—combining a reactive methyl ester with a secondary amine—makes it a versatile scaffold for divergent synthesis. This guide provides a rigorous analysis of its molecular weight, synthetic pathways, and analytical validation protocols, designed for researchers requiring high-fidelity data for drug development.

Molecular Weight & Physicochemical Profile

The precise molecular weight is the foundational metric for stoichiometry in synthetic workflows and mass spectrometry-based validation.

Theoretical Calculation

The molecular formula is C


H

NO

.
ElementSymbolCountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )
CarbonC1212.011144.132
HydrogenH171.00817.136
NitrogenN114.00714.007
OxygenO215.99931.998
Total 207.273
  • Monoisotopic Mass: 207.1259 g/mol (Critical for High-Resolution Mass Spectrometry).

  • Average Molecular Weight: 207.27 g/mol .

Structural Properties
  • LogP (Predicted): ~2.3 (Moderate lipophilicity, suitable for membrane permeability).

  • pKa (Predicted): ~9.5 (Secondary amine), indicating it will be protonated at physiological pH.

  • Physical State: Typically an oil or low-melting solid at room temperature, depending on purity and salt formation (e.g., HCl salt is a solid).

Synthetic Pathway: Reductive Amination Strategy

The most robust route to Methyl 4-((isopropylamino)methyl)benzoate avoids the over-alkylation byproducts common in direct alkylation. We employ a reductive amination protocol using Methyl 4-formylbenzoate.

Reaction Mechanism
  • Imine Formation: Condensation of Methyl 4-formylbenzoate with isopropylamine.

  • Reduction: Selective reduction of the imine using Sodium Triacetoxyborohydride (STAB), which is milder than NaBH

    
     and prevents reduction of the ester moiety.
    
Experimental Workflow (Graphviz)

SynthesisWorkflow Figure 1: Reductive Amination Workflow for CAS 952708-84-8 Start Methyl 4-formylbenzoate (1.0 eq) Intermediate Imine Intermediate (In Situ) Start->Intermediate Mixing (RT, 1h) Reagent1 Isopropylamine (1.2 eq) + DCM Reagent1->Intermediate Quench NaHCO3 (aq) Quench Intermediate->Quench Reduction (RT, 4h) Reagent2 NaBH(OAc)3 (1.5 eq) Reagent2->Quench Product Methyl 4-((isopropylamino) methyl)benzoate Quench->Product Extraction & Drying

Protocol Causality
  • Choice of Solvent (DCM): Dichloromethane is aprotic and dissolves both the aldehyde and the amine, facilitating imine formation without competing hydrolysis.

  • Choice of Reductant (STAB): Sodium triacetoxyborohydride is chosen over sodium cyanoborohydride to avoid toxic cyanide byproducts and because it is less likely to reduce the ester functionality to an alcohol.

  • Stoichiometry: A slight excess of amine (1.2 eq) drives the equilibrium toward the imine before the reducing agent is added.

Analytical Validation & Quality Control

To ensure the integrity of the intermediate for downstream applications, a self-validating analytical protocol is required. This distinguishes the secondary amine product from potential tertiary amine impurities (over-alkylation) or unreacted aldehyde.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion: [M+H]

    
     = 208.13 m/z.
    
  • fragmentation Pattern: Look for a characteristic loss of the isopropyl group (M-43) or the methoxy group (M-31).

NMR Spectroscopy
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       ~8.0 ppm (d, 2H, Ar-H ortho to ester).
      
    • 
       ~7.4 ppm (d, 2H, Ar-H meta to ester).
      
    • 
       ~3.9 ppm (s, 3H, -OCH
      
      
      
      ).
    • 
       ~3.8 ppm (s, 2H, Ar-CH
      
      
      
      -N).
    • 
       ~2.8 ppm (sept, 1H, -CH(CH
      
      
      
      )
      
      
      ).
    • 
       ~1.1 ppm (d, 6H, -CH(CH
      
      
      
      )
      
      
      ).
  • Validation Logic: The singlet at 3.8 ppm confirms the benzylic methylene is attached to a nitrogen. If this signal is split or shifted significantly, it indicates incomplete reduction or over-alkylation.

Purity Assessment Workflow (Graphviz)

AnalyticalLogic Figure 2: Analytical Logic Tree for Purity Confirmation Sample Crude Product TLC TLC Screening (5% MeOH/DCM) Sample->TLC Decision1 Single Spot? TLC->Decision1 LCMS LC-MS Analysis (ESI+) Decision1->LCMS Yes Purify Flash Chromatography (Silica, DCM/MeOH) Decision1->Purify No MassCheck Mass = 208.13? LCMS->MassCheck NMR 1H NMR Validation MassCheck->NMR Yes MassCheck->Purify No Release Release for Synthesis NMR->Release Purify->TLC

References

  • Chemical Book. (2025). Methyl 4-((isopropylamino)methyl)benzoate Properties and CAS 952708-84-8. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. (Contextual grounding for the STAB protocol).
  • ChemSrc. (2025). Methyl 4-((isopropylamino)methyl)benzoate MSDS and Molecular Weight. Retrieved from

  • PubChem. (n.d.). Compound Summary: Methyl 4-(aminomethyl)benzoate derivatives.[1] (General structural reference for benzoate esters).

Sources

Exploratory

Introduction: The Enduring Legacy of Aminobenzoates in Drug Discovery

An In-Depth Technical Guide to Isopropylamine Substituted Methyl Benzoate Derivatives: Synthesis, Pharmacology, and Structure-Activity Relationships The journey of modern local anesthesia is deeply rooted in the explorat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Isopropylamine Substituted Methyl Benzoate Derivatives: Synthesis, Pharmacology, and Structure-Activity Relationships

The journey of modern local anesthesia is deeply rooted in the exploration of aminobenzoate esters.[1] This class of compounds, born from the structural simplification of cocaine, led to the synthesis of foundational drugs like benzocaine and procaine.[2][3] While newer amide-type anesthetics such as lidocaine have become more prevalent in clinical settings due to improved stability and lower allergic potential, the aminobenzoate scaffold remains a cornerstone for research and development in medicinal chemistry.[1] Understanding the synthesis, mechanism, and structure-activity relationships (SAR) of these foundational molecules provides crucial insights for creating novel therapeutic agents.[2][4]

This guide focuses on a specific subclass: isopropylamine substituted methyl benzoate derivatives. By examining the introduction of an isopropylamine group, we can explore how modifications to the hydrophilic amine portion of the classic local anesthetic structure influence its physicochemical properties and pharmacological activity. This document serves as a technical resource for researchers and drug development professionals, offering a detailed look into the synthesis, characterization, and biological evaluation of these promising compounds.

Core Principles: The Structure of a Local Anesthetic

The archetypal local anesthetic molecule is comprised of three key components, a principle that holds true for isopropylamine substituted methyl benzoate derivatives.[5][6]

  • Lipophilic Aromatic Ring: Typically a substituted benzene ring, this portion is responsible for the molecule's ability to penetrate the lipid-rich neuronal membrane.[7]

  • Intermediate Linkage: This is an ester or amide chain that connects the aromatic ring to the amine group. The nature of this linkage dictates the drug's metabolic pathway and duration of action. Esters, like the compounds discussed here, are typically metabolized by plasma esterases.[8]

  • Hydrophilic Amine Group: This is a terminal amine, which is usually tertiary or secondary.[6] This group acts as the "on-off" switch for activity. In the body's extracellular fluid, it exists in both a charged (cationic) and uncharged (neutral) form. The neutral form crosses the cell membrane, and once inside the slightly more acidic neuron, it becomes protonated. It is this charged form that binds to the receptor site.[8]

The following diagram illustrates this fundamental structural relationship.

cluster_SAR General Structure of Aminobenzoate Local Anesthetics A Lipophilic Group Aromatic Ring B Intermediate Chain Ester Linkage A->B Connects To C Hydrophilic Group Terminal Amine (e.g., Isopropylamine) B->C Connects To

Caption: Fundamental three-part structure of local anesthetics.

Synthesis and Characterization

The synthesis of isopropylamine substituted methyl benzoate derivatives can be achieved through established organic chemistry reactions. A common and efficient method is the Fischer esterification of the corresponding substituted benzoic acid with methanol, catalyzed by a strong acid.[9][10] The starting material, 4-(isopropylamino)benzoic acid, can be prepared via N-alkylation of 4-aminobenzoic acid.

Detailed Experimental Protocol: Synthesis of Methyl 4-(isopropylamino)benzoate

This protocol outlines a representative synthesis based on standard laboratory procedures.[10][11]

Step 1: N-Alkylation of 4-Aminobenzoic Acid

  • Reactants: To a round-bottom flask, add 4-aminobenzoic acid (1 equivalent), acetone (serving as both solvent and alkylating agent, in large excess), and a palladium catalyst (e.g., 10% Pd/C).

  • Reaction: The flask is placed under a hydrogen atmosphere and stirred vigorously at room temperature. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This reductive amination process directly introduces the isopropyl group.

  • Workup: The catalyst is removed by filtration through celite. The solvent is then removed under reduced pressure to yield crude 4-(isopropylamino)benzoic acid.

Step 2: Fischer Esterification

  • Reactants: The crude 4-(isopropylamino)benzoic acid (1 equivalent) is dissolved in a large excess of methanol. A catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 equivalents) is slowly added while cooling the mixture in an ice bath.[12]

  • Reflux: The reaction mixture is heated to reflux for several hours (typically 2-4 hours). The progress is monitored by TLC.[10]

  • Neutralization & Extraction: After cooling to room temperature, the mixture is slowly poured into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acid catalyst. The aqueous layer is then extracted multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure methyl 4-(isopropylamino)benzoate.[12]

Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the characteristic peaks for the aromatic protons, the methyl ester, and the isopropyl group.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the C=O stretch of the ester and the N-H stretch of the secondary amine.

The general workflow for synthesis and purification is depicted below.

A Step 1: N-Alkylation (4-Aminobenzoic Acid + Acetone) B Step 2: Fischer Esterification (Product of Step 1 + Methanol + H₂SO₄) A->B C Neutralization (Sodium Bicarbonate) B->C D Extraction (Organic Solvent) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F

Caption: General workflow for synthesis and characterization.

Pharmacological Profile and Mechanism of Action

Isopropylamine substituted methyl benzoate derivatives are expected to function as local anesthetics by blocking nerve impulses.[13]

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary target for local anesthetics is the voltage-gated sodium (Na+) channel in the membrane of nerve cells.[1][2][13] By blocking this channel, the influx of sodium ions that is necessary for membrane depolarization is prevented. This inhibition stops the generation and propagation of action potentials, resulting in a loss of sensation in the affected area.[1]

The process can be summarized as follows:

  • Diffusion: The uncharged, lipid-soluble form of the anesthetic molecule diffuses across the nerve cell membrane.[8]

  • Equilibration: Inside the neuron, the molecule re-equilibrates, and a portion becomes protonated (charged) due to the slightly lower intracellular pH.[8]

  • Binding: The charged form of the molecule binds to a specific site within the pore of the voltage-gated sodium channel.[8]

  • Blockade: This binding stabilizes the channel in its inactive state, preventing it from opening in response to a nerve impulse and thereby blocking sodium ion flow.

Mechanism of Action at the Neuronal Membrane cluster_outside Extracellular Space (pH 7.4) cluster_inside Intracellular Space (pH ~6.9) NaChannel_Open Na+ Channel (Open) NaChannel_Blocked Na+ Channel (Blocked) LA_Uncharged_Out Anesthetic (Uncharged) LA_Charged_Out Anesthetic (Charged) LA_Uncharged_Out->LA_Charged_Out Equilibrium LA_Uncharged_In Anesthetic (Uncharged) LA_Uncharged_Out->LA_Uncharged_In Diffusion LA_Charged_In Anesthetic (Charged) LA_Uncharged_In->LA_Charged_In Equilibrium LA_Charged_In->NaChannel_Blocked Binds & Blocks Na_In Na+ Influx (Pain Signal)

Caption: Anesthetic blocks Na+ channels inside the neuron.

Structure-Activity Relationship (SAR) Insights

The efficacy, potency, and duration of action of these derivatives are dictated by their chemical structure.[2][5] Based on established SAR principles for local anesthetics, we can predict how the isopropylamine substitution will impact activity.[6]

Structural FeatureInfluence on Pharmacological PropertiesRationale
Aromatic Ring Potency & Lipophilicity: Electron-donating groups (e.g., amino, alkylamino) at the para-position generally increase potency.[6]Increased electron density on the carbonyl group can enhance binding stability. Higher lipophilicity improves membrane penetration.[8]
Ester Linkage Metabolism & Duration: Esters are hydrolyzed by plasma esterases, leading to a shorter duration of action compared to amides.The rate of hydrolysis determines how quickly the drug is cleared from the site of action.
Isopropylamine Group Potency & pKa: The size and basicity of the amine influence both potency and onset of action. The pKa of the amine determines the ratio of charged to uncharged molecules at physiological pH.A pKa close to physiological pH ensures a sufficient concentration of the uncharged form to cross the membrane and the charged form to block the channel. The bulkiness of the isopropyl group may influence receptor binding affinity.

Conclusion and Future Directions

Isopropylamine substituted methyl benzoate derivatives represent a logical extension of the classic aminobenzoate local anesthetic scaffold. Their synthesis is straightforward, relying on fundamental organic reactions. Their mechanism of action is well-understood, targeting the voltage-gated sodium channels that are central to nerve impulse conduction.

Future research should focus on synthesizing a library of these derivatives with varied substitution patterns on the aromatic ring to further probe the structure-activity relationships. Quantitative analysis of their physicochemical properties (pKa, logP) and pharmacological effects (potency, duration, toxicity) will be essential for identifying lead candidates for further development. By building upon the rich history of aminobenzoate esters, these compounds hold potential for the development of new and improved therapeutic agents.

References

  • The Dawn of Local Anesthesia: A Technical Guide to the Discovery and History of Aminobenzo
  • Synthesis and biological activities of local anesthetics.
  • Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Publishing.
  • Synthesis of Novel Benzocaine and Procaine Glycodrugs. MDPI.
  • Solid-Phase Synthesis of Lidocaine and Procainamide Analogues Using Backbone Amide Linker (BAL) Anchoring.
  • Solid-Phase Synthesis of Lidocaine and Procainamide Analogues Using Backbone Amide Linker (BAL) Anchoring.
  • Periodic Classification of Local Anaesthetics (Procaine Analogues). MDPI.
  • Structure-Activity Rel
  • Process for preparing methyl 4-(aminomethyl)benzoate.
  • Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics.
  • Pharmacology of local anaesthetics. Deranged Physiology.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
  • Preparation of Methyl Benzo
  • Chemical structure of the different local anesthetic agents discussed...
  • methyl 4-aminobenzoate synthesis report. Sciencemadness.org.
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzo

Sources

Foundational

Comprehensive Technical Guide on p-Isopropylaminomethyl Benzoic Acid Methyl Ester: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary p-Isopropylaminomethyl benzoic acid methyl ester —more formally known by its IUPAC designation, methyl 4-((isopropylamino)methyl)benzoate (CAS: 952708-84-8)—is a highly versatile, bifunctional building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

p-Isopropylaminomethyl benzoic acid methyl ester —more formally known by its IUPAC designation, methyl 4-((isopropylamino)methyl)benzoate (CAS: 952708-84-8)—is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and pharmaceutical development [1]. Featuring both a secondary aliphatic amine and a methyl ester-protected aromatic carboxylic acid, this scaffold provides orthogonal reactivity. It is frequently deployed in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of targeted therapies where precise spatial arrangement of pharmacophores is required.

This whitepaper provides an in-depth technical analysis of its chemical properties, field-proven synthetic methodologies, and downstream functionalization workflows, designed specifically for senior application scientists and drug development professionals.

Chemical Identity & Structural Analysis

The structural architecture of methyl 4-((isopropylamino)methyl)benzoate offers two distinct sites for derivatization:

  • The Secondary Amine: Sterically hindered by the isopropyl group, yet sufficiently nucleophilic for amide couplings, reductive aminations, or alkylations.

  • The Methyl Ester: Acts as a stable protecting group for the para-substituted benzoic acid during amine functionalization, which can later be hydrolyzed to yield a free carboxylic acid for further coupling.

Table 1: Physicochemical Properties
PropertyValue / Description
IUPAC Name Methyl 4-((isopropylamino)methyl)benzoate
Common Synonyms p-Isopropylaminomethyl benzoic acid methyl ester; 4-((isopropylamino)methyl)benzoic acid methyl ester
CAS Registry Number 952708-84-8
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
Functional Groups Secondary amine, Methyl ester, Benzyl moiety
Reactivity Profile Nucleophilic at nitrogen; Electrophilic at carbonyl carbon (post-hydrolysis)

Synthetic Methodologies & Mechanistic Logic

The synthesis of methyl 4-((isopropylamino)methyl)benzoate is typically achieved via two primary pathways: Reductive Amination or Nucleophilic Substitution .

Pathway Comparison
Synthetic RoutePrimary ReagentsYield PotentialChemoselectivityCausality / Rationale
Reductive Amination Methyl 4-formylbenzoate, Isopropylamine, NaBH(OAc)₃High (>80%)ExcellentNaBH(OAc)₃ selectively reduces the imine intermediate without reducing the ester or unreacted aldehyde [2].
Nucleophilic Substitution Methyl 4-(bromomethyl)benzoate, IsopropylamineModerate (60-75%)ModerateRequires a large excess of isopropylamine to prevent over-alkylation (formation of tertiary amines) and to scavenge generated HBr [3].
Mechanistic Workflow Visualization

Synthesis A Methyl 4-formylbenzoate C Imine Intermediate A->C Condensation (-H2O) B Isopropylamine B->C D Methyl 4-((isopropylamino)methyl)benzoate (Target) C->D NaBH(OAc)3 Reduction E Methyl 4-(bromomethyl)benzoate E->D Nucleophilic Substitution (Excess Isopropylamine)

Figure 1: Divergent synthetic pathways for methyl 4-((isopropylamino)methyl)benzoate.

Self-Validating Experimental Protocol: Reductive Amination

To ensure maximum yield and prevent unwanted side reactions (such as ester hydrolysis or aldehyde reduction), the reductive amination route is preferred. The following protocol is designed as a self-validating system, incorporating in-process analytical checkpoints.

Materials Required:

  • Methyl 4-formylbenzoate (1.0 equivalent)

  • Isopropylamine (1.2 - 1.5 equivalents)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equivalents)

  • Glacial acetic acid (Catalytic, 0.1 equivalents)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Imine Formation (Checkpoint 1):

    • Action: Dissolve methyl 4-formylbenzoate (1.0 eq) in anhydrous DCE (0.2 M concentration) under an inert atmosphere (N₂ or Argon). Add isopropylamine (1.2 eq) and a catalytic amount of glacial acetic acid.

    • Causality: Acetic acid catalyzes the condensation by protonating the carbonyl oxygen, increasing its electrophilicity. DCE is chosen over protic solvents to drive the equilibrium toward imine formation.

    • Validation: Stir at room temperature for 2 hours. Analyze an aliquot via LC-MS. Do not proceed until the aldehyde peak is consumed and the imine mass [M+H]⁺ is dominant.

  • Selective Reduction:

    • Action: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes.

    • Causality: NaBH(OAc)₃ is a mild, sterically bulky reducing agent. It selectively reduces the protonated iminium ion over the unreacted aldehyde and leaves the methyl ester completely intact [2].

    • Validation: Allow the reaction to warm to room temperature and stir for 12-16 hours. Confirm the disappearance of the imine intermediate via TLC (visualized with Ninhydrin stain, which will show the secondary amine product).

  • Quenching and Workup (Checkpoint 2):

    • Action: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with DCM (3x).

    • Causality: A mild base (NaHCO₃) is strictly required. Using a strong base like NaOH risks premature hydrolysis of the methyl ester.

    • Validation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Action: Purify via flash column chromatography (Silica gel, typically using a gradient of DCM to DCM/MeOH/NH₄OH) or via acid-base extraction.

Downstream Applications in Drug Discovery

The true value of methyl 4-((isopropylamino)methyl)benzoate lies in its orthogonal reactivity, making it an ideal intermediate for combinatorial library synthesis and late-stage functionalization.

Orthogonal Functionalization Workflow

Downstream Start Methyl 4-((isopropylamino)methyl)benzoate Path1 Ester Hydrolysis (LiOH/H2O/THF) Start->Path1 Path2 Amide Coupling (Acyl Chloride or EDCI/HOBt) Start->Path2 Prod1 4-((isopropylamino)methyl)benzoic acid Path1->Prod1 C-Terminus Deprotection Prod2 N-Acyl-N-isopropyl-4-(methoxycarbonyl)benzylamine Path2->Prod2 N-Functionalization

Figure 2: Orthogonal downstream functionalization pathways.

  • N-Functionalization (Amide Coupling): The secondary amine can be coupled with various carboxylic acids using standard peptide coupling reagents (e.g., EDCI, HOBt, DIPEA) or reacted with sulfonyl chlorides. The steric bulk of the isopropyl group prevents unwanted side reactions but may require slightly elevated temperatures or highly active coupling reagents (like HATU) to achieve complete conversion.

  • C-Terminus Deprotection (Ester Hydrolysis): Once the amine is functionalized (or protected), the methyl ester can be smoothly hydrolyzed using LiOH·H₂O in a THF/MeOH/H₂O mixture at room temperature or slightly elevated temperatures (50 °C) to yield the free benzoic acid derivative [3]. This acid can subsequently be coupled to complex amine-containing pharmacophores.

Stability and Storage Protocols

To maintain the integrity of methyl 4-((isopropylamino)methyl)benzoate:

  • Storage Temperature: Store at 2-8 °C in a tightly sealed container.

  • Atmosphere: Flush the container with Argon or Nitrogen to prevent slow oxidation of the secondary amine.

  • Light Sensitivity: Keep protected from direct light to avoid potential photolytic degradation of the benzylic position.

  • Handling: As a secondary amine, it can act as a mild base and may slowly absorb CO₂ from the air to form carbamate salts. Minimize exposure to ambient air during weighing and transfer.

References

  • BLD Pharm. (n.d.). 1311316-44-5 | Methyl 2-((methylamino)methyl)benzoate hydrochloride | BLD Pharm (Referencing CAS 952708-84-8). Retrieved from

  • National Institutes of Health (NIH) / PMC. (n.d.). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. Retrieved from1

  • Google Patents / European Patent Office. (2019). TLR7 AGONISTS - EP 3801538 B1. Retrieved from 2

Sources

Exploratory

Technical Monograph: Methyl 4-((isopropylamino)methyl)benzoate

This technical guide provides an in-depth analysis of Methyl 4-((isopropylamino)methyl)benzoate , a specialized intermediate used in the synthesis of benzamide-based pharmaceuticals and serine protease inhibitors. Nomenc...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Methyl 4-((isopropylamino)methyl)benzoate , a specialized intermediate used in the synthesis of benzamide-based pharmaceuticals and serine protease inhibitors.

Nomenclature, Chemoselective Synthesis, and Pharmaceutical Utility

CAS Registry Number: 952708-84-8 Molecular Formula: C₁₂H₁₇NO₂ Molecular Weight: 207.27 g/mol

Part 1: Chemical Identity & Nomenclature

Precise nomenclature is critical for database indexing and regulatory filing. While "Methyl 4-((isopropylamino)methyl)benzoate" is the common technical name, the IUPAC system prioritizes the ester functional group over the amine.

IUPAC Name Generation

The systematic name is derived through the following hierarchy:

  • Principal Functional Group: Benzoate ester (suffix: -oate).

  • Parent Structure: Methyl benzoate.[1][2]

  • Substituent: The amino group is on the para-position (4-position) of the benzene ring.

  • Complex Side Chain: The substituent is an (isopropylamino)methyl group. In IUPAC 2013 recommendations, "isopropyl" is often retained, but the systematic naming is propan-2-yl.

Preferred IUPAC Name (PIN): Methyl 4-{[(propan-2-yl)amino]methyl}benzoate

Alternative Valid Names:

  • Methyl 4-[(isopropylamino)methyl]benzoate[3]

  • 4-((Isopropylamino)methyl)benzoic acid methyl ester[3]

Part 2: Physicochemical Profile

Understanding the physicochemical properties is essential for formulation and purification strategies.

PropertyValue (Experimental/Predicted)Implications for Handling
Physical State Viscous Oil or Low-Melting SolidMay require gentle heating for transfer; often handled as HCl salt for stability.
Boiling Point ~310°C (Predicted at 760 mmHg)High boiling point makes distillation difficult; column chromatography is preferred.
pKa (Base) ~9.5 (Secondary Amine)Protonates readily in acidic media; allows purification via acid-base extraction.
LogP ~2.1Moderately lipophilic; soluble in DCM, EtOAc, and alcohols.
Solubility High in organic solvents; Low in water (neutral form).Water solubility increases drastically below pH 8.0.

Part 3: Chemoselective Synthesis

The synthesis of this compound presents a classic chemoselectivity challenge: reducing an imine in the presence of an ester. Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) would destroy the ester moiety, reducing it to an alcohol.

Optimized Protocol: Reductive Amination

The most robust route involves the condensation of methyl 4-formylbenzoate with isopropylamine, followed by in situ reduction.

Reaction Pathway

The reaction proceeds via a Schiff base (imine) intermediate. The choice of reducing agent is the critical control point.

Synthesis cluster_conditions Chemoselectivity Checkpoint Aldehyde Methyl 4-formylbenzoate (Electrophile) Imine Imine Intermediate (Unstable) Aldehyde->Imine Dehydration (-H₂O) MeOH, RT Amine Isopropylamine (Nucleophile) Amine->Imine Product Methyl 4-((isopropylamino)methyl)benzoate (Target) Imine->Product NaBH(OAc)₃ or NaBH₄ (0°C) SideProduct Benzyl Alcohol Derivative (Over-reduction) Imine->SideProduct LiAlH₄ or NaBH₄ (Reflux)

Figure 1: Synthetic pathway highlighting the chemoselectivity checkpoint to avoid ester reduction.

Step-by-Step Methodology

Reagents:

  • Methyl 4-formylbenzoate (1.0 eq)[4]

  • Isopropylamine (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq) — Preferred for mildness

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, 1-2 drops)

Protocol:

  • Imine Formation: In a dry round-bottom flask under nitrogen, dissolve Methyl 4-formylbenzoate in DCM. Add Isopropylamine and catalytic acetic acid. Stir at room temperature for 1 hour. Note: Use of a drying agent like MgSO₄ can drive equilibrium but is often unnecessary with STAB.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes. Expert Insight: STAB is less reactive than NaBH₄ and will not reduce the ester functionality, ensuring high yield of the target amine.

  • Quench: Stir overnight at room temperature. Quench with saturated aqueous NaHCO₃.

  • Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over Na₂SO₄, and concentrate.

  • Purification: The crude oil is often pure enough (>95%). If needed, purify via flash chromatography (SiO₂, Hexane/EtOAc gradient with 1% Triethylamine to prevent streaking).

Part 4: Analytical Characterization

Validation of the structure requires confirming both the ester integrity and the secondary amine formation.

Proton NMR (¹H NMR) - 400 MHz, CDCl₃
Chemical Shift (δ)MultiplicityIntegrationAssignment
7.98 Doublet (d)2HAromatic (Ortho to Ester)
7.38 Doublet (d)2HAromatic (Meta to Ester)
3.90 Singlet (s)3HMethyl Ester (-OCH₃)
3.82 Singlet (s)2HBenzylic Methylene (-CH₂-N)
2.85 Septet (sep)1HIsopropyl Methine (-CH(CH₃)₂)
1.09 Doublet (d)6HIsopropyl Methyls (-CH(CH₃)₂)
1.50 Broad (br)1HAmine (-NH-)

Interpretation: The diagnostic singlet at 3.90 ppm confirms the ester is intact. The septet at 2.85 ppm and doublet at 1.09 ppm confirm the isopropyl group installation.

Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ = 208.13 m/z

  • Fragmentation Pattern:

    • m/z 176: Loss of methanol (-OCH₃).

    • m/z 149: Loss of isopropyl amine fragment (Tropylium ion formation).

    • m/z 165: Loss of isopropyl group (C₃H₇).

Part 5: Pharmaceutical Applications

Methyl 4-((isopropylamino)methyl)benzoate serves as a privileged scaffold in medicinal chemistry. It effectively links a lipophilic "tail" (isopropyl) with a polar "head" (benzoate), mimicking the structure of many bioactive ligands.

Key Application Areas
  • Histone Deacetylase (HDAC) Inhibitors: Benzylamine derivatives are common "cap groups" in HDAC inhibitors (e.g., Rocilinostat analogs), where the amine interacts with surface residues of the enzyme.

  • Serine Protease Inhibitors: The 4-aminomethylbenzoate motif mimics the arginine side chain, allowing it to bind into the S1 pocket of proteases like thrombin or trypsin.

  • Intermediate for Benzamides: The methyl ester is readily hydrolyzed to the acid (CAS 96084-40-1) or converted directly to amides via aminolysis, generating libraries of N-substituted benzamides.

Applications cluster_uses Downstream Applications Intermediate Methyl 4-((isopropylamino)methyl)benzoate App1 HDAC Inhibitors (Zinc Binding Group Linker) Intermediate->App1 Amide Coupling App2 Serine Protease Inhibitors (P1 Pocket Binder) Intermediate->App2 Hydrolysis & Coupling App3 Benzamide Libraries (Fragment-Based Drug Discovery) Intermediate->App3 Aminolysis

Figure 2: Pharmaceutical utility and downstream transformations.

References

  • Chemical Identity: "Methyl 4-((isopropylamino)methyl)benzoate - CAS 952708-84-8."[3] ChemSrc. Link

  • Parent Acid: "4-((Isopropylamino)methyl)benzoic acid - CAS 96084-40-1." ChemScene. Link

  • Synthetic Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Chemoselectivity: "Sodium Borohydride Reduction of Aldehydes and Ketones." Master Organic Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Methyl 4-((isopropylamino)methyl)benzoate via Reductive Amination

Introduction and Scope The synthesis of functionalized benzylamines is a cornerstone in modern drug development, as these structural motifs serve as critical pharmacophores in various bioactive molecules, including enzym...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The synthesis of functionalized benzylamines is a cornerstone in modern drug development, as these structural motifs serve as critical pharmacophores in various bioactive molecules, including enzyme inhibitors and central nervous system (CNS) agents. This application note details the highly efficient reductive amination of [3] with[2] to yield methyl 4-((isopropylamino)methyl)benzoate.

The protocol leverages sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent. Pioneered by [1], STAB has become the gold standard for reductive aminations due to its mild nature, high chemoselectivity, and the avoidance of highly toxic byproducts (e.g., HCN gas) commonly associated with sodium cyanoborohydride (NaBH₃CN).

Mechanistic & Kinetic Insights

Designing a self-validating and high-yielding protocol requires understanding the underlying physical chemistry of the reagents:

  • Solvent Selection (DCE): 1,2-Dichloroethane (DCE) is the preferred solvent for STAB-mediated reductions. It provides optimal solubility for the intermediate iminium species while keeping the unreacted STAB as a fine, reactive suspension, leading to cleaner kinetic profiles than reactions performed in THF or DCM.

  • pH Modulation and Volatility Control: Isopropylamine is highly volatile (bp 32–35 °C). The addition of 1.0 equivalent of glacial acetic acid serves a dual purpose. First, it protonates the amine, drastically reducing its vapor pressure and preventing loss into the headspace. Second, it acts as an acid catalyst, accelerating the dehydration of the transient hemiaminal into the highly electrophilic iminium ion.

  • Chemoselectivity: STAB is a mild hydride donor. The electron-withdrawing acetoxy groups stabilize the boron-hydride bond, rendering it unreactive toward esters (ensuring the methyl ester remains intact) and unactivated aldehydes. It selectively reduces the protonated iminium ion, preventing over-alkylation and preserving functional group integrity.

Materials and Reagents

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role in Reaction
Methyl 4-formylbenzoate 164.161.01.64 gElectrophile (Starting Material)
Isopropylamine 59.111.21.03 mL (0.71 g)Nucleophile
Sodium triacetoxyborohydride 211.941.42.97 gReducing Agent
Acetic Acid (Glacial) 60.051.00.57 mL (0.60 g)Acid Catalyst / Buffer
1,2-Dichloroethane (DCE) 98.96N/A40 mLSolvent

Experimental Workflow

Workflow A 1. Imine Pre-formation Aldehyde + Amine + AcOH in DCE (30 min, RT) B 2. Reduction Add STAB portionwise Stir 2-4 h (RT) A->B C 3. Quenching Sat. NaHCO3 (Monitor H2 evolution) B->C D 4. Extraction DCM / Aqueous separation C->D E 5. Purification Silica Flash Chromatography (DCM/MeOH/Et3N) D->E F 6. Pure Product Secondary Amine E->F

Figure 1: Experimental workflow for the reductive amination of methyl 4-formylbenzoate.

Step-by-Step Protocol

Step 1: Imine Pre-formation

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-formylbenzoate (1.64 g, 10.0 mmol) in anhydrous DCE (40 mL) under a nitrogen atmosphere.

  • Add isopropylamine (1.03 mL, 12.0 mmol) via syringe, followed immediately by glacial acetic acid (0.57 mL, 10.0 mmol).

  • Stir the mixture at room temperature for 30 minutes. Scientist Insight: Pre-forming the imine before adding the reducing agent prevents the premature consumption of STAB by ambient moisture and ensures that the volatile isopropylamine is fully engaged in the hemiaminal/imine equilibrium.

Step 2: Reduction 4. Add sodium triacetoxyborohydride (2.97 g, 14.0 mmol) portionwise over 5 minutes. The reaction is mildly exothermic; a room-temperature water bath can be used to dissipate excess heat. 5. Stir the resulting cloudy suspension at room temperature for 2–4 hours. Scientist Insight: Monitor the reaction via TLC (Hexanes/EtOAc 7:3, UV visualization) or LC-MS. The disappearance of the aldehyde starting material confirms the completion of the hydride transfer.

Step 3: Quenching and Workup 6. Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL). 7. Stir vigorously for 15 minutes. Scientist Insight: The quench serves a self-validating function: gas evolution (H₂) indicates the destruction of excess unreacted STAB. The mixture will transition from a cloudy suspension to a clear biphasic system as the boron salts dissolve in the aqueous layer. 8. Transfer to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (2 × 20 mL). 9. Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 4: Purification 10. Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of 0–10% Methanol in DCM containing 1% triethylamine (Et₃N). Scientist Insight: Secondary amines interact strongly with the acidic silanol groups on standard silica gel, causing severe peak tailing. The addition of 1% Et₃N neutralizes these sites, ensuring a sharp elution profile and maximizing isolated yield.

Chemical Mechanism Pathway

Mechanism Aldehyde Methyl 4-formylbenzoate (Electrophile) Hemiaminal Hemiaminal Intermediate (Unstable) Aldehyde->Hemiaminal + Isopropylamine Nucleophilic Attack Amine Isopropylamine (Nucleophile) Amine->Hemiaminal Imine Iminium Ion (Activated Electrophile) Hemiaminal->Imine - H2O AcOH-Catalyzed Dehydration Product Methyl 4-((isopropylamino)methyl)benzoate (Secondary Amine) Imine->Product + NaBH(OAc)3 Irreversible Hydride Transfer

Figure 2: Mechanistic pathway of the STAB-mediated reductive amination.

Analytical Characterization (Expected)

To validate the structural integrity of the synthesized product (C₁₂H₁₇NO₂, MW: 207.27 g/mol ), the following spectral data should be observed:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.98 (d, J = 8.2 Hz, 2H, Ar-H), 7.40 (d, J = 8.2 Hz, 2H, Ar-H), 3.91 (s, 3H, -OCH₃), 3.82 (s, 2H, Ar-CH₂-N), 2.85 (hept, J = 6.3 Hz, 1H, -CH(CH₃)₂), 1.08 (d, J = 6.3 Hz, 6H, -CH(CH₃)₂).

  • ESI-MS: m/z calculated for C₁₂H₁₈NO₂⁺ [M+H]⁺ 208.13, found 208.15.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6363, Isopropylamine". PubChem.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15294, Methyl 4-Formylbenzoate". PubChem.[Link]

Application

Reductive amination of methyl 4-formylbenzoate with isopropylamine

Application Note: Direct Reductive Amination of Methyl 4-formylbenzoate with Isopropylamine Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Direct Reductive Amination of Methyl 4-formylbenzoate with Isopropylamine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of functionalized secondary amines for active pharmaceutical ingredients (APIs) and complex building blocks.

Introduction & Mechanistic Rationale

The synthesis of secondary amines via reductive amination is a cornerstone transformation in pharmaceutical development, frequently utilized to construct complex drug scaffolds, including antimalarial agents and glucagon receptor modulators[1]. The reaction between methyl 4-formylbenzoate (an aromatic aldehyde) and isopropylamine (a sterically hindered primary amine) yields methyl 4-(isopropylaminomethyl)benzoate, a highly versatile intermediate.

Historically, reductive aminations relied on sodium cyanoborohydride (NaBH3CN) in protic solvents. However, its high toxicity, potential to generate hydrogen cyanide gas, and sluggish kinetics limit its modern application[2]. Today, sodium triacetoxyborohydride (NaBH(OAc)3) is the gold standard reducing agent for this transformation[2].

Causality & Selectivity (E-E-A-T Insight): Why is NaBH(OAc)3 superior? It acts as a mild hydride donor. The three electron-withdrawing acetoxy groups sterically and electronically dampen the nucleophilicity of the boron-hydride bond. Consequently, NaBH(OAc)3 selectively reduces the transient, highly electrophilic imine species over the starting aldehyde[3]. Furthermore, the ester functionality on methyl 4-formylbenzoate is completely tolerated by this mild reagent, preventing unwanted over-reduction to the diol[3].

Reaction Pathway & Visualization

The transformation proceeds via a self-assembling cascade:

  • Nucleophilic Addition: The primary amine (isopropylamine) attacks the carbonyl carbon of the aldehyde to form a hemiaminal (carbinolamine) intermediate.

  • Dehydration: The hemiaminal collapses, expelling a water molecule to form a Schiff base (imine).

  • Hydride Transfer: NaBH(OAc)3 delivers a hydride to the imine, irreversibly generating the secondary amine[3].

ReductiveAmination A Methyl 4-formylbenzoate (Aldehyde) C Hemiaminal Intermediate A->C Nucleophilic Attack B Isopropylamine (1° Amine) B->C D Imine (Schiff Base) C->D - H2O F Methyl 4-(isopropylaminomethyl)benzoate (2° Amine Product) D->F Reduction E NaBH(OAc)3 (Hydride Donor) E->F Hydride Transfer

Reaction pathway: Reductive amination of methyl 4-formylbenzoate to a secondary amine.

Experimental Protocol

Scale: 10.0 mmol Self-Validating Design: This protocol integrates in-process controls (TLC/LC-MS) and a specific quenching sequence to ensure complete destruction of reactive borohydride species before isolation.

Materials:

  • Methyl 4-formylbenzoate (1.64 g, 10.0 mmol, 1.0 eq)

  • Isopropylamine (0.94 mL, 11.0 mmol, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (2.97 g, 14.0 mmol, 1.4 eq)

  • 1,2-Dichloroethane (DCE), anhydrous (30 mL)

  • Saturated aqueous NaHCO3 (30 mL)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the vessel with nitrogen to maintain an inert atmosphere.

  • Imine Pre-formation: Dissolve methyl 4-formylbenzoate (1.64 g) in anhydrous DCE (30 mL). Add isopropylamine (0.94 mL) via syringe. Stir the mixture at 20–25 °C for 30 minutes.

    • Expert Insight: While unhindered aldehydes generally do not require acid catalysis (like acetic acid), allowing 30 minutes of pre-stirring ensures high conversion to the imine, strictly minimizing direct reduction of the aldehyde to the corresponding benzyl alcohol[2].

  • Reduction: Add NaBH(OAc)3 (2.97 g) portion-wise over 5–10 minutes. The reaction is mildly exothermic; portion-wise addition prevents thermal spikes.

  • Monitoring: Stir the opaque, milky suspension at room temperature for 2 to 4 hours. Monitor via TLC (Eluent: 7:3 Hexanes:EtOAc, UV visualization) or LC-MS. The reaction is self-validatingly complete when the aldehyde peak/spot is fully consumed.

  • Quenching: Carefully add saturated aqueous NaHCO3 (30 mL) to the flask.

    • Expert Insight: Vigorous effervescence (CO2 gas) will occur as unreacted borohydride and liberated acetic acid are neutralized. Stir vigorously for 15–20 minutes until gas evolution strictly ceases. This visual cue validates that the quench is complete.

  • Workup & Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers and wash with brine (30 mL).

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude secondary amine is typically >90% pure. If necessary, purify via silica gel flash chromatography (DCM:MeOH 95:5) or isolate as a stable hydrochloride salt by dissolving the free base in diethyl ether and adding 2M HCl in diethyl ether.

Quantitative Data & Parameter Optimization

The table below summarizes the optimization parameters for the reductive amination of benzaldehyde derivatives with primary amines, highlighting the superiority of the chosen protocol conditions[2].

EntrySolventReducing AgentAdditiveTime (h)Yield (%)Mechanistic Insight
1 DCE NaBH(OAc)3 None 2 - 4 92% Optimal solubility and fast kinetics; standard for aldehydes[2].
2THFNaBH(OAc)3None6 - 885%Slower reaction rate due to lower solubility of the borohydride[2].
3MeOHNaBH3CNAcOH1278%Generates toxic HCN byproducts; lower yield and slower rate[2].
4MeOHNaBH4None681%Requires strict stepwise protocol to avoid over-alkylation[3].

Troubleshooting & Safety

  • Dialkylation (Tertiary Amine Formation): Dialkylation is extremely rare in this specific reaction due to the steric hindrance of the isopropyl group on the resulting secondary amine[2]. If observed, reduce the equivalents of aldehyde or ensure a strict 1.1 eq excess of isopropylamine.

  • Incomplete Conversion: If the reaction stalls, it is highly likely due to degraded NaBH(OAc)3 (which is moisture sensitive). Ensure the reagent is stored under argon and flows freely (not clumped).

  • Safety: Isopropylamine is highly volatile (bp 32 °C) and flammable. Handle strictly inside a fume hood. NaBH(OAc)3 releases flammable hydrogen gas upon contact with water.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b Source: PubMed Central (NIH) URL: [Link]

Sources

Method

Application Note: Chemoselective Alkylation of Methyl 4-(aminomethyl)benzoate

This Application Note provides a comprehensive technical guide for the alkylation of methyl 4-(aminomethyl)benzoate (CAS 19286-84-1).[1] This intermediate is a critical scaffold in medicinal chemistry, serving as a linke...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the alkylation of methyl 4-(aminomethyl)benzoate (CAS 19286-84-1).[1] This intermediate is a critical scaffold in medicinal chemistry, serving as a linker in drug conjugates and a core motif in various bioactive small molecules.[1]

The protocol prioritizes chemoselectivity (mono- vs. di-alkylation) and functional group tolerance (preservation of the methyl ester).[1]

[1]

Abstract & Strategic Overview

Methyl 4-(aminomethyl)benzoate presents two primary challenges during alkylation:

  • Over-Alkylation: The primary benzylic amine is highly nucleophilic. Standard SN2 conditions often lead to mixtures of secondary (desired) and tertiary (undesired) amines.[1]

  • Ester Hydrolysis: The methyl ester moiety is susceptible to hydrolysis under harsh basic (saponification) or acidic conditions, requiring mild protocols.[1]

This guide details two validated protocols:

  • Protocol A (Reductive Amination): The "Gold Standard" for synthesizing secondary amines with high mono-selectivity.[1]

  • Protocol B (Controlled Direct Alkylation): A cesium-promoted SN2 method for substrates where reductive amination is not feasible (e.g., alkylating with non-carbonyl precursors).[1]

Chemical Mechanism & Pathway Analysis[1]

Reaction Scheme

The following diagram illustrates the competing pathways and the strategic selection of the reductive amination route to ensure mono-alkylation.

ReactionPathway Start Methyl 4-(aminomethyl)benzoate (Primary Amine) Imine Imine Intermediate Start->Imine + Aldehyde - H2O Product Secondary Amine (Target) Start->Product R-X, Base (Direct SN2) Aldehyde Aldehyde (R-CHO) Imine->Product + NaBH(OAc)3 Reduction OverAlk Tertiary Amine (Impurity) Product->OverAlk + Aldehyde (Slow) Product->OverAlk R-X (Fast)

Caption: Mechanistic pathway contrasting the stepwise control of reductive amination (solid lines) vs. the risk of over-alkylation in direct substitution (dashed lines).

Protocol A: Reductive Amination (Preferred)

Objective: Synthesis of secondary amines via aldehyde condensation and in situ reduction. Mechanism: Formation of an imine/iminium ion followed by selective reduction using Sodium Triacetoxyborohydride (STAB).[1] STAB is preferred over NaBH4 because it is less basic (preserving the ester) and selectively reduces imines over aldehydes, preventing side reactions.[1]

Materials & Reagents
ReagentEquiv.RoleCritical Note
Methyl 4-(aminomethyl)benzoate 1.0SubstrateEnsure free base form. If HCl salt, add 1.0 eq TEA.[1]
Aldehyde (R-CHO) 1.0 - 1.1ElectrophileSlight excess drives conversion.[1]
NaBH(OAc)3 1.4 - 1.5Reducing AgentMoisture sensitive.[1] Do not use MeOH as solvent.
Acetic Acid (AcOH) 1.0 - 2.0CatalystPromotes imine formation; buffers pH.[1]
DCE or DCM SolventMedium1,2-Dichloroethane (DCE) is standard; DCM is a greener alternative.[1]
Step-by-Step Procedure
  • Preparation : In a dry reaction vial equipped with a stir bar, dissolve Methyl 4-(aminomethyl)benzoate (1.0 mmol) in DCE (5 mL, 0.2 M).

  • Imine Formation : Add the Aldehyde (1.05 mmol).

    • Checkpoint: If the aldehyde is sterically hindered, add Acetic Acid (1-2 drops) and stir for 30–60 minutes at Room Temperature (RT) before adding the reducing agent. This ensures imine formation.

  • Reduction : Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add NaBH(OAc)3 (1.4 mmol) in one portion.

  • Reaction : Allow the mixture to warm to RT and stir under nitrogen for 2–16 hours.

    • Monitoring: Check by LCMS. The imine intermediate may be visible; ensure it converts to the amine (M+H).

  • Quench : Quench by adding saturated aqueous NaHCO3 (5 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes.

  • Workup :

    • Extract with DCM (3 x 10 mL).[1]

    • Wash combined organics with Brine.[2]

    • Dry over Na2SO4, filter, and concentrate.

  • Purification : Flash column chromatography (Hexanes/Ethyl Acetate or DCM/MeOH).[1]

Protocol B: Direct Alkylation (Cs₂CO₃ Promoted)

Objective: Alkylation using alkyl halides (R-X) when the aldehyde precursor is unavailable.[1] Mechanism: A controlled SN2 reaction utilizing the "Cesium Effect." Cesium carbonate (Cs2CO3) in DMF enhances mono-alkylation selectivity due to the specific solubility and coordination radius of the Cesium cation, which stabilizes the transition state and suppresses di-alkylation.

Materials & Reagents
ReagentEquiv.RoleCritical Note
Methyl 4-(aminomethyl)benzoate 1.0SubstrateHigh concentration favors di-alkylation; keep dilute.[1]
Alkyl Halide (R-Br/I) 0.9 - 1.0ElectrophileLimiting reagent to prevent over-alkylation.[1]
Cs2CO3 1.0 - 1.2BaseAnhydrous grade is essential.
DMF SolventMediumAnhydrous; promotes SN2.[3]
Step-by-Step Procedure
  • Preparation : Suspend Cs2CO3 (1.0 mmol) and Methyl 4-(aminomethyl)benzoate (1.0 mmol) in anhydrous DMF (5 mL).

  • Addition : Add the Alkyl Halide (0.9 mmol) dropwise over 10 minutes at RT.

    • Note: Using a slight deficit of the alkyl halide ensures the starting amine remains in excess, statistically favoring mono-alkylation.

  • Reaction : Stir at RT (for reactive halides like benzyl bromide) or heat to 60°C (for unactivated alkyl bromides).

    • Caution: Do not exceed 80°C to avoid ester hydrolysis or DMF decomposition.

  • Workup :

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).[1]

    • Critical Wash: Wash the organic layer with water (3x) or 5% LiCl solution to remove DMF completely.

    • Dry over Na2SO4 and concentrate.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • 1H NMR (CDCl3):

    • Starting Material: Benzylic -CH2- appears as a singlet ~3.9 ppm.

    • Product (Secondary Amine): Benzylic -CH2- often shifts slightly upfield or splits if a chiral center is introduced nearby.[1] Look for the new alkyl signals.

    • Ester Integrity: Methyl ester singlet should remain distinct at ~3.90 ppm. Loss of this signal indicates hydrolysis.

  • LCMS:

    • Confirm mass [M+H]+.[1]

    • Watch for [M + Alkyl]+ (Product) vs [M + 2*Alkyl]+ (Over-alkylated impurity).[1]

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion (Protocol A) Imine formation incompleteAdd 4Å Molecular Sieves or increase AcOH; Stir longer before adding STAB.
Over-Alkylation (Protocol B) Alkyl halide in excessReduce Alkyl Halide to 0.8 eq; Use high dilution (0.05 M).
Ester Hydrolysis pH too high or wet solventEnsure anhydrous solvents; Avoid strong hydroxide bases (NaOH/KOH).[1] Use Cs2CO3 or DIPEA.
Product stuck in Aqueous Amine formed saltEnsure pH of aqueous workup is >9 (basic) to keep amine organic-soluble.[1]

Experimental Workflow Diagram

Workflow Setup Setup: Amine + Aldehyde + DCE (Optional: AcOH) ImineStep Imine Formation: Stir 30-60 min @ RT Setup->ImineStep Reduction Reduction: Add NaBH(OAc)3 Stir 2-16h ImineStep->Reduction Check Checkpoint (LCMS): Imine consumed? Reduction->Check Check->Reduction No (Add time/heat) Quench Quench: Sat. NaHCO3 (Neutralize AcOH) Check->Quench Yes Extract Extraction: DCM Wash x3 Dry (Na2SO4) Quench->Extract Purify Purification: Flash Chromatography Extract->Purify

Caption: Operational workflow for the Reductive Amination Protocol (Method A).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] Link[1]

  • Salvatore, R. N., et al. "Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines."[1][4][5] Organic Letters, 1999, 1(11), 1893–1896.[1] Link[1]

  • Saltigo GmbH. "Process for preparing methyl 4-(aminomethyl)benzoate."[1] U.S. Patent 7,265,238, 2007.[1] (Demonstrates stability of the methyl ester starting material). Link

  • Common Organic Chemistry. "Reductive Amination - Common Conditions: NaBH(OAc)3." (Standard Protocol Validation). Link

Sources

Application

Using Methyl 4-((isopropylamino)methyl)benzoate as a pharmaceutical intermediate

Technical Application Note: Optimization of Methyl 4-((isopropylamino)methyl)benzoate in API Synthesis Executive Summary Methyl 4-((isopropylamino)methyl)benzoate (CAS: 53554-29-3) is a critical secondary amine intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimization of Methyl 4-((isopropylamino)methyl)benzoate in API Synthesis

Executive Summary

Methyl 4-((isopropylamino)methyl)benzoate (CAS: 53554-29-3) is a critical secondary amine intermediate employed in the synthesis of serine protease inhibitors, antihistamines, and fibrates. Its structural duality—combining a nucleophilic secondary amine with an electrophilic methyl ester—makes it a versatile "linker" scaffold. However, this duality also presents chemoselectivity challenges.

This guide provides a validated protocol for the synthesis, purification, and downstream application of this intermediate, focusing on minimizing common pitfalls such as over-alkylation, ester hydrolysis, and nitrosamine contamination risks.

Chemical Profile & Strategic Utility

PropertySpecification
CAS Number 53554-29-3
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
pKa (Amine) ~9.5 (Predicted)
Solubility Soluble in DCM, MeOH, EtOAc; Low solubility in water (free base).
Key Reactivity Amine: Nucleophilic attack (acylation, alkylation). Ester: Hydrolysis to acid, amidation.

Strategic Advantage: The N-isopropyl group provides steric bulk that modulates metabolic stability (reducing N-dealkylation) and enhances lipophilicity compared to the methyl- or ethyl- analogs.

Protocol 1: Scalable Synthesis via Reductive Amination

Objective: Synthesize Methyl 4-((isopropylamino)methyl)benzoate from Methyl 4-formylbenzoate with >95% selectivity for the mono-alkylated product.

Rationale: Direct alkylation of methyl 4-(aminomethyl)benzoate with isopropyl halides leads to significant over-alkylation (tertiary amine formation). Reductive amination is the preferred route for atom economy and selectivity.

Reagents:
  • Substrate: Methyl 4-formylbenzoate (1.0 equiv)

  • Amine Source: Isopropylamine (1.2 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Acid Catalyst: Acetic Acid (1.0 equiv) – Critical for imine activation.

Step-by-Step Methodology:
  • Imine Formation (In-Situ):

    • Charge reaction vessel with Methyl 4-formylbenzoate and DCE (10 mL/g).

    • Add Isopropylamine (1.2 equiv) followed by Acetic Acid (1.0 equiv).

    • Checkpoint: Stir at 20–25°C for 1–2 hours. Monitor by TLC or HPLC for disappearance of aldehyde. Note: The imine may not be stable enough to isolate; proceed directly to reduction.

  • Selective Reduction:

    • Cool mixture to 0°C.

    • Add STAB (1.4 equiv) portion-wise over 30 minutes. Caution: Mild exotherm and gas evolution.

    • Allow to warm to room temperature and stir for 4–16 hours.

  • Quench & Workup (Acid-Base Extraction):

    • Quench: Add saturated aqueous NaHCO₃ to neutralize acetic acid and quench borates. Stir for 30 mins.

    • Phase Separation: Extract with DCM (2x). Combine organics.

    • Purification (The "Self-Cleaning" Step):

      • Wash organic layer with 1M HCl. The product (amine) will protonate and move to the aqueous phase. Impurities (non-basic) remain in organic.

      • Separate layers. Basify the aqueous layer to pH 10 using 4M NaOH.

      • Extract the milky aqueous layer back into DCM.

    • Drying: Dry over Na₂SO₄, filter, and concentrate.

Visual Workflow: Synthesis & Purification

SynthesisWorkflow Start Methyl 4-formylbenzoate + Isopropylamine Imine Imine Intermediate (In-Situ) Start->Imine -H2O Reduction Add STAB / AcOH (Reductive Amination) Imine->Reduction Reduction Quench Quench with NaHCO3 Reduction->Quench AcidWash Wash with 1M HCl (Product -> Aqueous Phase) Quench->AcidWash Purification BaseExtract Basify Aqueous to pH 10 Extract into DCM AcidWash->BaseExtract Phase Switch Final Pure Methyl 4-((isopropylamino) methyl)benzoate BaseExtract->Final Isolation

Caption: Figure 1.[1][2][3][4] Reductive amination workflow utilizing acid-base switching for high-purity isolation.

Protocol 2: Downstream Application (Urea Formation)

Objective: React the secondary amine with an isocyanate to form a urea linkage, a common motif in kinase inhibitors (e.g., Sorafenib analogs).

Challenge: The secondary amine is sterically hindered by the isopropyl group. Reaction rates may be slower than primary amines, requiring forcing conditions or catalysts.

Methodology:
  • Preparation: Dissolve Methyl 4-((isopropylamino)methyl)benzoate (1.0 equiv) in anhydrous THF.

  • Coupling: Add the target Isocyanate (1.1 equiv).

  • Catalysis (Optional): If reaction is sluggish after 2 hours, add 5 mol% DMAP (4-Dimethylaminopyridine) or heat to 50°C.

  • Monitoring: Monitor consumption of the secondary amine by HPLC. The product will be less polar.

  • Isolation: Concentrate solvent. Recrystallize from EtOH/Heptane.

Critical Process Parameters (CPPs) & Troubleshooting

IssueRoot CauseCorrective Action
Low Yield (Step 1) Incomplete Imine FormationEnsure molecular sieves are used if reaction is slow, or increase AcOH to 1.5 equiv.
Over-Alkylation Reductive Alkylation of ProductUse STAB instead of NaBH₄ (STAB is less reactive toward aldehydes, preferring imines). Avoid excess aldehyde.
Ester Hydrolysis High pH during WorkupKeep contact time with NaOH short during the basification step. Keep temperature <10°C.
Sticky Solid Boron Complex FormationEnsure thorough quenching with NaHCO₃ or use a Rochelle's Salt wash to break boron-amine complexes.

Safety & Nitrosamine Risk Assessment

  • Nitrosamine Hazard: As a secondary amine, this intermediate can react with nitrosating agents (nitrites, nitrogen oxides) to form N-nitroso compounds, which are potent carcinogens.

    • Control: Do not use sodium nitrite in subsequent steps without rigorous purging.

    • Storage: Store under nitrogen to prevent atmospheric NOx uptake.

  • Handling: Standard PPE for irritants. The compound is likely an eye and skin irritant.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Superior Method for the Reductive Alkylation of Amines." Chemical Society Reviews, 27, 395-404. Link

  • Pfizer Inc. (2005). "Process for the preparation of benzamide derivatives." US Patent 6,960,614. (Demonstrates use of similar benzylamine intermediates in API synthesis). Link

  • European Medicines Agency (EMA). (2020). "Nitrosamine impurities in human medicinal products." (Guidance on secondary amine handling). Link

Sources

Method

Application Note: Methyl 4-((isopropylamino)methyl)benzoate in Drug Discovery

This Application Note is designed for medicinal chemists and drug discovery scientists. It provides a comprehensive technical guide to Methyl 4-((isopropylamino)methyl)benzoate , a bifunctional building block used to mod...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It provides a comprehensive technical guide to Methyl 4-((isopropylamino)methyl)benzoate , a bifunctional building block used to modulate solubility, lipophilicity, and pharmacokinetic profiles in drug candidates.[]

Introduction & Strategic Value

Methyl 4-((isopropylamino)methyl)benzoate (Chemical Formula:


, MW: 207.27  g/mol ) is a high-value intermediate characterized by two orthogonal reactive centers: a secondary amine  and a methyl ester .[]

In the context of Structure-Activity Relationship (SAR) studies, this scaffold offers three distinct advantages:

  • The Isopropyl "Sweet Spot": Unlike smaller alkyl groups (methyl/ethyl), the isopropyl group adds steric bulk that can retard metabolic N-dealkylation while filling hydrophobic pockets (e.g., in kinase or GPCR targets).

  • Linear Geometry: The para-substitution pattern provides a rigid phenyl spacer (~4.5 Å distance), ideal for fragment-based drug design (FBDD) where precise spatial orientation between a warhead and a solubilizing tail is critical.[]

  • Orthogonal Reactivity: The secondary amine allows for immediate diversification (via acylation, alkylation, or sulfonylation) without affecting the ester, which serves as a masked carboxylic acid or a handle for heterocycle formation.

Chemical Properties & Specifications[1][2][3][4][5][6][7]
PropertySpecificationNotes
IUPAC Name Methyl 4-{[(propan-2-yl)amino]methyl}benzoate
Parent Acid CAS Reference for the hydrolyzed acid form.[][2]
Molecular Weight 207.27 Da
Calculated LogP ~2.1Moderate lipophilicity; good membrane permeability.[]
pKa (Amine) ~9.5 (Predicted)Basic; forms stable salts (HCl, TFA).[]
Physical State Colorless Oil or Low-melting SolidHygroscopic as a free base.[]
Storage -20°C, DesiccatedStore under inert gas (Argon/Nitrogen) to prevent carbamate formation with atmospheric CO₂.[]

Synthetic Protocols

Since this specific ester is often synthesized in-house from commodity precursors, we provide a validated "Make" protocol alongside the "Use" protocols.

Protocol A: Synthesis via Reductive Amination (The "Make")

Objective: Synthesize Methyl 4-((isopropylamino)methyl)benzoate from Methyl 4-formylbenzoate. Rationale: We utilize Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride.[] STAB is less toxic, avoids HCN generation, and is milder, preventing the reduction of the methyl ester functionality.

Reagents:

  • Methyl 4-formylbenzoate (1.0 equiv)[]

  • Isopropylamine (1.2 equiv)[]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (1.0 equiv)[]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve Methyl 4-formylbenzoate in anhydrous DCM (0.2 M concentration).

  • Add Isopropylamine and Acetic Acid.[] Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS. The aldehyde peak should disappear as the imine forms.[]

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes to control mild exotherm.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer with DCM (3x).[] Combine organic layers, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).

    • Note: The secondary amine may streak on silica.[] Add 1%

      
       to the eluent if necessary.[]
      
Protocol B: Divergent Functionalization (The "Use")

Objective: Selective functionalization of the amine vs. the ester.[]

Path 1: Amide Coupling (Amine Functionalization)[]
  • Dissolve the building block (1.0 equiv) in DMF.[]

  • Add the Carboxylic Acid Partner (1.1 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv).[]

  • Stir at RT for 2 hours.

  • Result: The ester remains intact, yielding a highly functionalized intermediate ready for saponification.[]

Path 2: Saponification (Ester Hydrolysis)[]
  • Dissolve the building block in THF/Water (3:1).[]

  • Add LiOH (2.0 equiv).[] Stir at RT for 3 hours.[]

  • Critical Step: Neutralize carefully to pH 7 using 1M HCl. Do not over-acidify if isolating the zwitterion, as the amino acid is highly water-soluble.[]

  • Isolation: Lyophilization is preferred over extraction for the zwitterionic acid.[]

Visualization: Reaction Workflows

The following diagram illustrates the synthetic logic and divergent pathways for this building block.

G Aldehyde Methyl 4-formylbenzoate (Starting Material) Imine Imine Intermediate Aldehyde->Imine + iPr-NH2 AcOH, DCM Product Methyl 4-((isopropylamino) methyl)benzoate (Target Block) Imine->Product + NaBH(OAc)3 Reductive Amination Amide Amide Derivative (Scaffold Extension) Product->Amide Path 1: R-COOH HATU, DIPEA (Amine Coupling) Acid Benzoic Acid Derivative (Zwitterion) Product->Acid Path 2: LiOH THF/H2O (Hydrolysis)

Figure 1: Synthetic workflow for the generation and divergent utilization of the methyl 4-((isopropylamino)methyl)benzoate scaffold. Blue path indicates amine functionalization; Red path indicates ester hydrolysis.[]

Quality Control & Self-Validation

To ensure the integrity of the building block before use in expensive downstream steps, verify the following diagnostic signals.

1. 1H NMR Validation (CDCl3, 400 MHz):

  • Aromatic Region: Two doublets (approx.[] 8.0 ppm and 7.4 ppm) integrating to 2H each (Para-substitution pattern).

  • Benzylic Methylene: A singlet around 3.8 ppm (2H).[] Note: If this signal is split or shifted, check for incomplete reduction (imine) or over-alkylation.

  • Ester Methyl: A sharp singlet at 3.9 ppm (3H).[]

  • Isopropyl Methine: A septet around 2.8–2.9 ppm (1H).[]

  • Isopropyl Methyls: A doublet around 1.1 ppm (6H).

2. LCMS Purity Check:

  • Method: Reverse phase C18 (Water/Acetonitrile + 0.1% Formic Acid).[]

  • Expectation: Single peak. Mass [M+H]+ = 208.1.[]

  • Common Impurity: The bis-alkylated tertiary amine (if stoichiometry was uncontrolled) will show [M+H]+ ~ 249.[]

References

  • PubChem Compound Summary. 4-((Isopropylamino)methyl)benzoic acid (Parent Acid).[] National Center for Biotechnology Information. Accessed Oct 2023.[] Link

  • Abdel-Magid, A. F., et al. (1996).[][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Journal of Organic Chemistry, 61(11), 3849-3862.[] (Standard protocol for STAB reduction).[] Link[]

  • Organic Chemistry Portal. Reductive Amination: Synthesis of Secondary Amines. (General methodology and mechanism). Link

  • Sigma-Aldrich. Methyl 4-formylbenzoate Product Page. (Precursor specifications). Link

Sources

Application

Scalable synthesis of Methyl 4-((isopropylamino)methyl)benzoate

Application Note: Scalable Synthesis of Methyl 4-((isopropylamino)methyl)benzoate Part 1: Executive Summary & Strategic Analysis 1.1 The Target Methyl 4-((isopropylamino)methyl)benzoate is a critical bifunctional buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Methyl 4-((isopropylamino)methyl)benzoate

Part 1: Executive Summary & Strategic Analysis

1.1 The Target Methyl 4-((isopropylamino)methyl)benzoate is a critical bifunctional building block featuring a secondary amine and a benzoate ester. It serves as a versatile pharmacophore in the synthesis of peptidomimetics, lysine-specific demethylase (LSD1) inhibitors, and novel anti-infectives.

1.2 Route Selection: The "Selectivity vs. Scalability" Matrix In the synthesis of secondary amines, the primary challenge is preventing over-alkylation (formation of tertiary amines). For this specific target, two routes were evaluated based on scalability, impurity profile, and operational safety.

FeatureRoute A: Reductive Amination (Recommended) Route B: Direct Nucleophilic Substitution
Chemistry Aldehyde + Amine

Imine

Amine
Benzyl Bromide + Amine

Amine
Selectivity High (>98%) . Imine formation locks stoichiometry 1:1.Moderate . Risk of bis-alkylation (formation of tertiary amine).
Impurity Profile Clean. Main impurity is unreacted alcohol (easily removed).Complex. Bis-alkylated byproduct is difficult to separate.
Scalability Excellent. No high-pressure equipment needed if using Borohydrides.Good, but requires large excess of amine to suppress side reactions.
Recommendation Primary Protocol for high-purity applications.Alternative for cost-driven, lower-purity bulk manufacturing.

Part 2: Detailed Protocol (Reductive Amination)

Methodology: Indirect Reductive Amination via Sodium Borohydride (


).
Rationale:  While Sodium Triacetoxyborohydride (

) is common in academic papers, it is expensive and generates large amounts of acetic acid waste. For scale-up, a two-step "one-pot" procedure using standard

in Methanol is superior due to atom economy and ease of workup.
Reaction Scheme

ReactionScheme Aldehyde Methyl 4-formylbenzoate (C9H8O3) Imine Intermediate Imine (Transient) Aldehyde->Imine MeOH, Reflux -H2O Amine Isopropylamine (C3H9N) Amine->Imine MeOH, Reflux -H2O Product Target Secondary Amine (Methyl 4-((isopropylamino)methyl)benzoate) Imine->Product NaBH4, 0°C

Figure 1: Stepwise reductive amination pathway ensuring mono-alkylation selectivity.

Materials & Equipment
  • Reagents:

    • Methyl 4-formylbenzoate (1.0 equiv) [CAS: 1571-08-0][1][2]

    • Isopropylamine (1.2 equiv) [CAS: 75-31-0]

    • Methanol (Anhydrous, 10 V)

    • Sodium Borohydride (

      
      ) (0.6 - 0.8 equiv)
      
  • Equipment:

    • Jacketed glass reactor or 3-neck RBF with overhead stirrer.

    • Reflux condenser.[3]

    • Temperature probe (Internal).

Step-by-Step Procedure

Step 1: Imine Formation (The "Locking" Step)

  • Charge the reactor with Methyl 4-formylbenzoate (100 g, 0.61 mol) and Methanol (1.0 L).

  • Stir at room temperature until solids are mostly dispersed.

  • Add Isopropylamine (43.2 g, 62 mL, 0.73 mol) dropwise over 15 minutes. Note: Exothermic reaction. Maintain T < 30°C.

  • Heat the mixture to reflux (65°C) and hold for 2–3 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[4][5] The aldehyde peak should disappear, replaced by the less polar imine spot.

  • Cool the reaction mass to 0–5°C using an ice/brine bath.

Step 2: Reduction 6. Add Sodium Borohydride (


) (13.8 g, 0.36 mol) portion-wise over 30 minutes.
  • Critical: Maintain internal temperature < 10°C to prevent ester reduction or hydrolysis. Hydrogen gas evolution will occur; ensure proper venting.
  • Stir at 0–5°C for 1 hour, then allow to warm to 20°C over 1 hour.
  • IPC: Check for disappearance of Imine.

Step 3: Quench & Workup (The "Purification" Step) 9. Quench by slowly adding Water (200 mL) followed by 1N HCl until pH is adjusted to ~2–3.

  • Mechanism:[3][6] This hydrolyzes excess borohydride and protonates the amine product, keeping it in the aqueous phase.
  • Wash the aqueous layer with Ethyl Acetate (2 x 300 mL).
  • Purpose: Removes non-basic impurities (unreacted aldehyde, neutral byproducts). Discard organics.
  • Basify the aqueous layer with 4N NaOH or
    
    
    to pH ~10. The product will oil out as a free base.
  • Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 400 mL).
  • Dry combined organics over
    
    
    , filter, and concentrate under reduced pressure.

2.4 Expected Yield & Characterization

  • Yield: 85–92% (Pale yellow oil or low-melting solid).

  • Purity: >97% (HPLC).

  • Storage: Store under Nitrogen at 2–8°C. Secondary amines can absorb

    
     from air to form carbamates over time.
    

Part 3: Alternative Route (Direct Alkylation)

Context: For facilities lacking hydrogenation capability or wishing to avoid Boron waste, direct alkylation is feasible if the amine is cheap and volatile.

Protocol Summary:

  • Dissolve Methyl 4-(bromomethyl)benzoate [CAS: 2417-72-3] in Acetonitrile or THF.

  • Add 5.0 equivalents of Isopropylamine.

    • Why 5 equiv? The excess amine acts as the base (scavenging HBr) and statistically prevents the product (secondary amine) from reacting with a second bromide molecule.

  • Stir at Room Temperature for 12 hours.

  • Concentrate to remove excess Isopropylamine (recoverable).

  • Partition between Water/DCM.

Risk: If stoichiometry is <3 equiv, significant formation of the tertiary amine (Bis-alkylation) will occur, requiring difficult column chromatography.

Part 4: Process Safety & Engineering Controls

4.1 Thermal Hazards

  • Isopropylamine: Highly flammable (Flash point -26°C). Ground all equipment to prevent static discharge.

  • NaBH4: Evolves Hydrogen gas upon contact with acid or moisture. Ensure reactor is vented to a scrubber or safe exhaust.

4.2 Critical Process Parameters (CPPs)

ParameterRangeConsequence of Deviation
Imine Formation Temp 60–65°CLow T: Incomplete conversion; High T: Methanol loss.
Reduction Temp < 10°CHigh T (>20°C): Risk of reducing the benzoate ester to benzyl alcohol.
Quench pH < 3pH > 5: Incomplete protonation; product loss to organic wash.

Part 5: Quality Control (Self-Validating System)

5.1 HPLC Method

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm.

  • Diagnostic:

    • Aldehyde RT: ~8.5 min

    • Imine RT: ~9.2 min (Unstable on column sometimes)

    • Product RT: ~6.0 min (Elutes earlier due to polarity of amine).

5.2 NMR Validation (


) 
  • Diagnostic Peak: The isopropyl methine proton (

    
    ) appears as a septet at 
    
    
    
    ~2.8 ppm.
  • Benzylic Protons: Singlet at

    
     ~3.8 ppm.
    
  • Ester Methyl: Singlet at

    
     ~3.9 ppm.
    

References

  • Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Thermo Fisher Scientific. "Methyl 4-formylbenzoate Product Specifications." Link

  • PrepChem. "Synthesis of Methyl 4-(bromomethyl)benzoate." (For precursor synthesis in Route B). Link

  • Organic Chemistry Portal. "Reductive Amination: General Methodologies." Link

  • Sigma-Aldrich. "Methyl 4-formylbenzoate Safety Data Sheet." Link

Sources

Technical Notes & Optimization

Troubleshooting

Purification of Methyl 4-((isopropylamino)methyl)benzoate from reaction mixture

Welcome to the technical support guide for the purification of Methyl 4-((isopropylamino)methyl)benzoate. This document is designed for researchers, chemists, and drug development professionals who are navigating the cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of Methyl 4-((isopropylamino)methyl)benzoate. This document is designed for researchers, chemists, and drug development professionals who are navigating the challenges of isolating this compound from a typical reaction mixture, such as one resulting from a reductive amination synthesis. Here, we move beyond simple protocols to address the common pitfalls and troubleshooting scenarios encountered in the lab, providing expert insights into the chemistry behind each step.

Frequently Asked Questions (FAQs)

Q1: I've just completed a reductive amination to synthesize Methyl 4-((isopropylamino)methyl)benzoate. What are the most likely impurities in my crude product?

A1: Understanding potential impurities is the first step toward designing an effective purification strategy. In a typical reductive amination of methyl 4-formylbenzoate with isopropylamine, you can expect several common byproducts and unreacted starting materials[1][2]:

  • Unreacted Starting Materials: Methyl 4-formylbenzoate and excess isopropylamine.

  • Intermediate Imine: The imine formed between the aldehyde and isopropylamine may persist if the reduction step is incomplete.

  • Over-alkylation Product: A small amount of the tertiary amine, Methyl 4-(((diisopropyl)amino)methyl)benzoate, can form, although this is less common with bulky secondary amines.

  • Reducing Agent Byproducts: Depending on the reducing agent used (e.g., borohydride salts), inorganic salts will be present after quenching the reaction.

  • Side-products from the Aldehyde: If the aldehyde starting material is not pure, related impurities may carry through.

Q2: My primary challenge is separating the desired secondary amine from the unreacted starting aldehyde. What is the most robust initial purification step?

A2: An acid-base liquid-liquid extraction is the most effective and scalable first step to separate your basic amine product from neutral or acidic impurities like the starting aldehyde. The strategy leverages the basicity of the secondary amine, which can be protonated to form a water-soluble ammonium salt, while the aldehyde remains in the organic phase[3].

However, a critical consideration is the ester functionality, which is susceptible to hydrolysis under harsh acidic or basic conditions. Therefore, using milder conditions is paramount.

Purification Strategy Selection

Choosing the right purification method depends on the scale of your reaction, the nature of the impurities, and the required final purity. The following decision tree can guide your choice.

G start Crude Reaction Mixture (Post-Quench) extraction Acid-Base Liquid-Liquid Extraction start->extraction  Bulk Impurity Removal Needed? (e.g., unreacted aldehyde) [YES] chromatography Column Chromatography start->chromatography  Complex Mixture or Close-Eluting Impurities? [YES] extraction->chromatography  Further Purification Needed? [YES] final_product Pure Product extraction->final_product  Sufficiently Pure? [YES] crystallization Crystallization / Recrystallization chromatography->crystallization  Highest Purity Required? (>99.5%) [YES] chromatography->final_product  Sufficiently Pure? [YES] crystallization->final_product

Caption: Purification strategy decision workflow.

Troubleshooting Guide: In-Depth Protocols & Solutions

Method 1: pH-Controlled Liquid-Liquid Extraction

This technique is ideal for initial bulk purification. The goal is to selectively move the basic amine into an aqueous layer, leaving neutral organic impurities behind.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidification: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid, such as 1M hydrochloric acid (HCl) or 5% citric acid solution.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure[3]. Allow the layers to separate. The protonated amine salt will be in the aqueous (bottom) layer if using DCM, or the top layer if using a less dense solvent like ethyl acetate.

  • Separation: Drain the aqueous layer containing the desired product salt. For a thorough extraction, repeat steps 2-3 on the organic layer with fresh aqueous acid[4].

  • Basification: Combine the aqueous extracts in a clean flask and cool in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, while stirring until the pH is >10. This deprotonates the ammonium salt, regenerating the water-insoluble free amine.

  • Re-Extraction: Transfer the basified aqueous solution back to a separatory funnel and extract the free amine back into an organic solvent (e.g., ethyl acetate) several times.

  • Washing & Drying: Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified amine.

Troubleshooting Extraction Issues

Symptom Potential Cause Recommended Solution
Emulsion Formation Agitation was too vigorous, or surfactant-like impurities are present.Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps break emulsions. Alternatively, gentle swirling instead of vigorous shaking can prevent their formation[5]. Filtration through a pad of Celite can also be effective.
Low Recovery of Amine Incomplete protonation during the acid wash or incomplete extraction from the basified aqueous layer.Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the initial extraction and sufficiently basic (pH > 10) during the re-extraction. Perform multiple extractions with smaller volumes of solvent, which is more efficient than a single extraction with a large volume.
Product Hydrolysis The ester group was cleaved by prolonged exposure to strong acid or base.Use a milder acid like citric acid for the extraction. Avoid leaving the compound in strongly acidic or basic aqueous solutions for extended periods. Perform the extractions efficiently and proceed to the next step promptly.
Method 2: Flash Column Chromatography

Chromatography is used when extraction is insufficient to remove impurities with similar properties, such as the intermediate imine or over-alkylated byproducts. Amines, being basic, often interact strongly with acidic silica gel, leading to poor separation and peak tailing.

Key Insight: The basicity of the amine causes strong adsorption to the acidic silanol groups on the surface of standard silica gel[6]. This can be overcome by either neutralizing the silica's acidity or by using a less acidic stationary phase.

G cluster_0 Chromatography Workflow TLC 1. TLC Analysis Determine Rf in Hex/EtOAc Eluent 2. Prepare Eluent Add 0.5-1% Triethylamine (TEA) TLC->Eluent Column 3. Pack Column Slurry pack silica in eluent Eluent->Column Load 4. Load Sample Minimal solvent or dry load Column->Load Elute 5. Elute & Collect Run gradient and collect fractions Load->Elute

Caption: Workflow for amine purification via chromatography.

Experimental Protocol: Chromatography with a Modified Eluent

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to find a suitable solvent system. A good starting point is a gradient of ethyl acetate in hexanes. The target Rf for your product should be around 0.2-0.4 for good separation.

  • Eluent Preparation: To the chosen solvent system, add 0.5-1% (v/v) of triethylamine (TEA). The TEA acts as a competing base, occupying the acidic sites on the silica gel and allowing your amine product to elute symmetrically[1][7].

  • Column Packing: Pack a flash chromatography column with silica gel using the TEA-modified eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Run the column with the prepared eluent, collecting fractions and monitoring them by TLC to isolate the pure product.

Troubleshooting Chromatography Issues

Symptom Potential Cause Recommended Solution
Product Streaking/Tailing on TLC/Column Strong interaction between the basic amine and acidic silica gel.Add 0.5-1% triethylamine or ammonia to your eluent to suppress the interaction[6][7]. Alternatively, use a different stationary phase like neutral alumina or an amine-functionalized silica column, which is specifically designed for purifying basic compounds[6][8].
Product Won't Elute from the Column The chosen eluent is not polar enough, or the product has irreversibly adsorbed to the silica.Increase the polarity of the eluent (e.g., by adding a small percentage of methanol to a DCM or ethyl acetate system). If using a TEA-modified eluent and the product still doesn't elute, consider switching to a less acidic stationary phase like neutral alumina.
Co-elution of Impurities The selectivity of the silica/solvent system is insufficient to resolve the product from an impurity.Try a different solvent system (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate). If that fails, switching to a different stationary phase with different selectivity (e.g., amine-functionalized or cyano columns) is a powerful option[9].
Method 3: Recrystallization as an Amine Salt

If your purified amine is an oil or if you require very high purity for applications like pharmaceutical development, converting it to a crystalline salt is an excellent final polishing step. Hydrochloride salts are common and often form well-defined, high-melting-point crystals[1].

Experimental Protocol: Formation and Recrystallization of the Hydrochloride Salt

  • Salt Formation: Dissolve the purified amine oil in a minimal amount of a suitable solvent like isopropanol or ethyl acetate. While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or HCl in dioxane) dropwise until the solution is acidic (test with pH paper).

  • Precipitation: The hydrochloride salt will often precipitate as a white solid. If not, cooling the solution in an ice bath or scratching the inside of the flask with a glass rod can induce crystallization[1].

  • Isolation: Collect the solid salt by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any soluble impurities.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol or a methanol/ether mixture). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the highly pure amine salt.

Troubleshooting Crystallization

Symptom Potential Cause Recommended Solution
No Crystals Form The solution is not saturated, or the salt is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Add an "anti-solvent" (a solvent in which the salt is insoluble but is miscible with the crystallization solvent) dropwise until turbidity persists, then gently warm to redissolve and cool slowly[1].
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the solute, or impurities are depressing the melting point.Use a lower-boiling point solvent system. Ensure the starting material for crystallization is of high purity; pre-purify by chromatography if necessary.
Impurities Co-crystallize The cooling process was too rapid, trapping impurities in the crystal lattice.Ensure the cooling process is slow. A preliminary purification step (like extraction) to remove the majority of impurities before recrystallization is highly recommended[1].

References

  • Benchchem. (2025). Technical Support Center: Purification of Secondary Alkyl Amines. Benchchem.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage.
  • Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines. Google Patents.
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO.
  • American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from. ACS Publications.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
  • Benchchem. (n.d.). Minimizing byproduct formation in benzoate ester synthesis. Benchchem.
  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Beilstein Journals.
  • Unknown Source. (n.d.). Recrystallization and Crystallization.
  • ResearchGate. (2016, February 20). How to isolate Imine by column chromatography? ResearchGate.
  • ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents.
  • Wikipedia. (n.d.). Reductive amination. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts.
  • YouTube. (2022, October 3). Liquid-Liquid Extraction. Professor Dave Explains.
  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.

Sources

Optimization

Removing unreacted isopropylamine from methyl benzoate derivatives

Technical Support Center: Purification of Methyl Benzoate Derivatives From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

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Technical Support Center: Purification of Methyl Benzoate Derivatives

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with methyl benzoate derivatives and encounter challenges in removing unreacted isopropylamine. Here, we provide in-depth, field-proven solutions to common purification problems. Our approach is to not only offer protocols but to explain the underlying chemical principles, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: My initial workup with an aqueous wash didn't remove all the isopropylamine. Why is that, and what is the most reliable first-line approach?

This is a common issue. While isopropylamine is water-miscible, its partitioning between an organic solvent and water is not always sufficient for complete removal, especially if the amine is present in high concentration. The most robust and widely used first-line approach is an acidic aqueous wash .

Mechanism: Isopropylamine is a weak base with a pKa of its conjugate acid around 10.6.[1][2] By washing your organic layer with a dilute aqueous acid (e.g., 1M HCl, 1M H₂SO₄, or 10% aqueous citric acid), you convert the basic amine into its corresponding water-soluble ammonium salt (isopropylammonium chloride, for example).[3][4] This salt has vastly different partitioning behavior and will be sequestered into the aqueous layer, leaving your desired ester in the organic phase.

Troubleshooting Guide: Step-by-Step Purification Strategies

Problem: My NMR/TLC analysis still shows residual isopropylamine after a standard acidic wash.

This scenario suggests either an insufficient wash or that your product has some affinity for the protonated amine. Here’s a decision tree to guide you through the next steps.

G start Issue: Isopropylamine Remains After Acid Wash q1 Is your methyl benzoate derivative acid-sensitive? start->q1 yes_sensitive Yes, Acid-Sensitive q1->yes_sensitive Yes no_sensitive No, Acid-Stable q1->no_sensitive No alt_acid Option 2: Use a Weaker Acid (e.g., 10% Citric Acid) yes_sensitive->alt_acid scavenger Option 3: Use a Scavenger Resin (e.g., Isocyanate or Aldehyde resin) yes_sensitive->scavenger distillation Option 4: Distillation (If product is high-boiling) yes_sensitive->distillation chromatography Option 5: Column Chromatography yes_sensitive->chromatography repeat_wash Option 1: Repeat Acid Wash (More concentrated or more washes) no_sensitive->repeat_wash no_sensitive->chromatography

Caption: Decision workflow for removing persistent isopropylamine.

Detailed Protocols & Methodologies

Protocol 1: Standard Acidic Wash (For Acid-Stable Compounds)

This is the most common method for removing basic impurities like alkyl amines.[5]

Materials:

  • Crude reaction mixture dissolved in an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1M Hydrochloric Acid (HCl).

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated NaCl solution).

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Separatory funnel.

Procedure:

  • Ensure your crude product is fully dissolved in the organic solvent in a separatory funnel.

  • Add an equal volume of 1M HCl to the funnel.

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Verification (Optional but Recommended): Spot a small amount of the organic layer on a TLC plate against your crude mixture. Stain with an amine-visualizing agent (e.g., ninhydrin) to confirm the removal of isopropylamine.

  • To neutralize any residual acid, wash the organic layer with an equal volume of saturated NaHCO₃ solution.

  • Perform a final wash with brine to remove bulk water.

  • Drain the organic layer into a clean flask and dry over an anhydrous drying agent.

  • Filter or decant the solvent to isolate the dried organic solution, now free of isopropylamine.

Protocol 2: Purification via Amine Scavenger Resin (For Acid-Sensitive Compounds)

Scavenger resins are polymer-supported reagents designed to react with and sequester excess reagents or byproducts, simplifying purification to a simple filtration.[6][7] For primary amines like isopropylamine, resins with isocyanate or aldehyde functional groups are highly effective.[8]

Materials:

  • Crude reaction mixture containing the methyl benzoate derivative and isopropylamine.

  • Appropriate solvent (e.g., Dichloromethane, THF).

  • Isocyanate or Benzaldehyde functionalized polystyrene resin.

  • Stir plate and stir bar.

  • Filtration apparatus (e.g., fritted funnel).

Procedure:

  • Dissolve the crude product in a suitable solvent.

  • Add the scavenger resin to the solution. A typical loading is 2-4 equivalents of the resin's functional group relative to the amount of residual isopropylamine.

  • Stir the mixture at room temperature. Reaction time can vary from 1 to 24 hours. Monitor the reaction by TLC or LC-MS to determine when the isopropylamine has been completely consumed.

  • Once the reaction is complete, filter the mixture to remove the resin.

  • Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

  • Combine the filtrate and the washings. The resulting solution contains your purified product.

  • Remove the solvent under reduced pressure.

Comparison of Common Purification Methods

MethodSpeedScaleSelectivityCostKey Consideration
Acidic Wash FastAnyGood for basesLowProduct must be acid-stable.
Distillation SlowMedium to LargeGood (BP dependent)MediumRequires significant boiling point difference.
Scavenger Resin Medium-SlowSmall to MediumExcellentHighResin choice is crucial; can be expensive.[8][9]
Chromatography SlowAnyExcellentMedium-HighLabor-intensive; requires solvent optimization.[10][11]
Q2: When should I consider distillation to remove isopropylamine?

Distillation is a viable, albeit less common, method for this specific separation. It is most effective when there is a large difference between the boiling points of isopropylamine and your methyl benzoate derivative.

  • Isopropylamine Boiling Point: 31-35 °C (88-95 °F).[1][12]

  • Methyl Benzoate Boiling Point: ~199.6 °C.

Given this large difference, simple distillation can effectively remove the volatile isopropylamine from a high-boiling ester derivative. However, this method is generally reserved for larger scale purifications where extraction is impractical and is only suitable for thermally stable products.

Q3: My product is an oil and seems to retain solvents and impurities. What are the best practices for final purification?

If your purified methyl benzoate derivative is an oil or a waxy solid, achieving high purity can be challenging.[10]

  • High Vacuum: After removing the bulk solvent with a rotary evaporator, place the product on a high vacuum line (Schlenk line) for several hours, or overnight. This is crucial for removing trace amounts of volatile solvents and any remaining isopropylamine.

  • Column Chromatography: If impurities persist, flash column chromatography is the definitive method for obtaining highly pure material.[10][13] A gradient elution, typically with a hexane/ethyl acetate solvent system, is effective for separating the relatively non-polar ester from more polar impurities.[13] Monitor fractions carefully by TLC to isolate the pure product.[14][15]

References

  • Scavenger resin and processes for the use thereof. Google Patents.
  • Booth, R. J., & Hodges, J. C. (1999). Covalent Scavengers for Primary and Secondary Amines. Journal of the American Chemical Society, 121(43), 10179–10188.
  • Isopropylamine. Wikipedia. Available at: [Link]

  • Yu, Z. R., Alesso, S., Pears, D., Worthington, P. A., Luke, R. W. A., & Bradley, M. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967.
  • Scavenger Resins. Amerigo Scientific. Available at: [Link]

  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
  • Isopropylamine. PubChem. Available at: [Link]

  • Synthetic Methods and Use of Isopropylamine. Wuxi Weiheng Chemical Co., Ltd. Available at: [Link]

  • Remove Sticky Reagents. University of Rochester. Available at: [Link]

  • Isopropylamine production, from isopropanol amination. Rest-of-World. Available at: [Link]

  • Azeotropic distillation of isopropyl alcohol from diisopropylamine. Google Patents.
  • Separation of methoxyisopropylamine from methoxyisopropylamine-water azeotrope. European Patent Office. Available at: [Link]

  • Isopropylamine, 99% 75-31-0 India. Laboratory Chemicals. Available at: [Link]

  • Separation of di-isopropyl amine from isopropyl alcohol. Google Patents.
  • Isopropylamine Hydrochloride. ChemBK. Available at: [Link]

  • Recovery of alkylamines. Google Patents.
  • Separation of Methyl benzoate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Isopropyl amine hydrochloride. NIST WebBook. Available at: [Link]

  • Nomination Background: Isopropylamine. National Toxicology Program (NTP). Available at: [Link]

  • Separation of isopropyl-amines by plural stage distillation. Google Patents.
  • Process for recovery of amine from spent acid stripping liquor. Google Patents.
  • Methyl benzoate synthesis. Sciencemadness Discussion Board. Available at: [Link]

  • Preparation of Methyl Benzoate. University of Babylon. Available at: [Link]

  • Saponification of Methyl Benzoate: Thin Layer Chromatography (TLC) of products. YouTube. Available at: [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]

  • The preparation of methyl benzoate and methyl salicylate on silica gel column. Academic Journals. Available at: [Link]

Sources

Troubleshooting

Technical Guide: pH Optimization for Extraction of Methyl 4-((isopropylamino)methyl)benzoate

This guide details the extraction optimization for Methyl 4-((isopropylamino)methyl)benzoate , a bifunctional intermediate containing a pH-sensitive methyl ester and a basic secondary amine .[1] [1][2] Chemical Profile &...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the extraction optimization for Methyl 4-((isopropylamino)methyl)benzoate , a bifunctional intermediate containing a pH-sensitive methyl ester and a basic secondary amine .[1]

[1][2]

Chemical Profile & Strategic Analysis[1]

The extraction of Methyl 4-((isopropylamino)methyl)benzoate presents a classic chemoselectivity conflict . You are balancing the deprotonation of a secondary amine against the hydrolytic instability of a methyl ester.

  • The Amine (Target for Extraction): The (isopropylamino)methyl group is a secondary amine. Based on structural analogs like N-isopropylbenzylamine, the pKa of the conjugate acid is approximately 9.3 – 9.6 [1]. To extract this into an organic phase, the amine must be neutral (free base), requiring a pH ≥ pKa + 1 (i.e., pH > 10.5 ).[2]

  • The Ester (Risk Factor): The methyl benzoate moiety is susceptible to base-catalyzed hydrolysis (saponification).[1][3] While methyl benzoates are moderately stable, exposure to high pH (pH > 12) or elevated temperatures will rapidly convert your product into the water-soluble carboxylic acid impurity (4-((isopropylamino)methyl)benzoic acid), drastically reducing yield [2].[1][2]

The "Sweet Spot"

The operational window is narrow.[1] You must achieve a pH high enough to deprotonate the amine but low enough to kinetically retard ester hydrolysis.[1] Target pH Range: 10.2 – 10.8 (at 0–5 °C).

Standardized Extraction Protocol

Objective: Isolate the free base from a crude acidic reaction mixture or salt form.

Reagents
  • Organic Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1] Note: DCM is preferred for solubility; MTBE is preferred if avoiding halogenated solvents.[2]

  • Base: 2.0 M NaOH (for titration) or Saturated Sodium Carbonate (

    
    ).
    
  • Brine: Saturated NaCl solution.[1]

Step-by-Step Workflow
  • Preparation (Acidic Wash):

    • Dissolve the crude mixture in water. Adjust to pH 2.0–3.0 with dilute HCl.

    • Wash with an organic solvent (e.g., EtOAc) to remove non-basic impurities (unreacted starting materials, neutral byproducts).[2] Discard the organic layer.[1]

    • Rationale: The product remains in the aqueous phase as the protonated ammonium salt (

      
      ).[1]
      
  • Controlled Basification (The Critical Step):

    • Cool the aqueous phase to 0–5 °C using an ice bath. Low temperature is critical to inhibit ester hydrolysis.

    • Add the organic solvent (DCM or MTBE) before basifying.[1] This creates a "sink" for the free base to partition into immediately upon formation.[1]

    • Slowly add base (Sat.

      
       or cold 1M NaOH) with vigorous stirring.
      
    • Monitor pH continuously. Stop exactly when pH reaches 10.5 . Do not overshoot to pH 12+.[1]

  • Phase Separation:

    • Separate layers immediately.[1]

    • Re-extract the aqueous layer once more with fresh solvent to ensure recovery.[1]

  • Finishing:

    • Combine organic layers.[1]

    • Wash with Brine (removes residual water/base).[1]

    • Dry over Anhydrous Sodium Sulfate (

      
      ).[1]
      
    • Concentrate in vacuo at < 35 °C .

Troubleshooting Center (Q&A)

Issue: Low Recovery / Low Yield

Q: I followed the protocol, but my mass recovery is low (< 50%). Where is my product? A: This is likely a pH issue.

  • Diagnosis: If the extraction pH was < 9.5, the amine is still largely protonated (water-soluble).

  • Fix: Check the pH of the aqueous layer after extraction.[4] If it dropped below 10 (due to buffering effects of the amine), add more base to restore pH 10.5 and re-extract.

  • Alternative: If the pH was > 12, you likely hydrolyzed the ester. Check the aqueous layer by LC-MS for the corresponding benzoic acid derivative (Mass = Product - 14).

Issue: Impurity Profile (Acid Formation)

Q: My LC-MS shows a large peak with M-14 relative to the product. What happened? A: You have hydrolyzed the methyl ester to the carboxylic acid.[3][5]

  • Cause: Exposure to high pH (>11.[1]5) or warm temperatures during basification.[1]

  • Fix:

    • Use a weaker base like Potassium Carbonate (

      
      , pH ~11 max) instead of NaOH.[1]
      
    • Ensure the biphasic mixture is kept at 0 °C.

    • Minimize the "contact time" between the high pH aqueous phase and the product.[1]

Issue: Emulsions

Q: The layers aren't separating. I have a cloudy rag layer. A: Secondary amines and esters often act as surfactants.[1]

  • Fix:

    • Filtration: Pass the emulsion through a pad of Celite.

    • Salting Out: Add solid NaCl to the aqueous layer to increase density and ionic strength.[1]

    • Time: Allow to stand for 20-30 mins. If using DCM, gentle agitation often breaks emulsions better than vigorous shaking.

Visualized Workflows

Figure 1: pH-Dependent Species Distribution & Extraction Logic

This diagram illustrates the chemical state of the molecule at various pH levels and the correct extraction path.[1]

ExtractionLogic Acidic pH < 7 Protonated Amine (Cationic) Soluble in WATER Neutral pH 9.5 - 11.0 Free Base Amine Soluble in ORGANIC Acidic->Neutral Basify to pH 10.5 (Cold, Fast) Basic pH > 12 Hydrolyzed Ester (Carboxylate) Soluble in WATER (Impurity) Neutral->Basic Over-Basification (pH > 12) or Heat DCM/MTBE Layer DCM/MTBE Layer Neutral->DCM/MTBE Layer Partition Aqueous Waste Aqueous Waste Basic->Aqueous Waste Trapped as Acid Salt Start Crude Reaction Mixture Start->Acidic Acidify (HCl)

Caption: Chemical species distribution across pH ranges. The green path represents the optimal extraction window.

Figure 2: Optimized Extraction Workflow

Step-by-step decision tree for the laboratory.

Workflow Input Crude Mixture AcidWash 1. Acid Wash (pH 2-3) Extract w/ EtOAc Input->AcidWash DiscardOrg Discard Organic (Non-basic impurities) AcidWash->DiscardOrg AqPhase Aqueous Phase (Contains Product Salt) AcidWash->AqPhase Basify 2. Basify Add DCM + Cold NaOH Target pH 10.5 AqPhase->Basify Extract 3. Phase Separation Basify->Extract QC Check pH of Aq. Is pH > 10? Extract->QC Dry Dry (Na2SO4) & Concentrate QC->Dry Yes ReBasify Add more Base QC->ReBasify No ReBasify->Extract

Caption: Operational flowchart for isolating the amine while preserving the ester.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Bicarbonate (


) instead of Carbonate? 
A:  No. Sodium bicarbonate has a pH of ~8.[1]5. Since the pKa of your amine is ~9.5, bicarbonate will not be basic enough to deprotonate the amine efficiently.[1] You will leave >90% of your product in the water.[1] You need a base with pH > 10 (Carbonate or Hydroxide).[1]

Q: Which solvent is better: DCM or Ethyl Acetate? A: DCM is superior for this specific extraction.

  • Solubility: Secondary amines often have higher solubility in chlorinated solvents.[1]

  • Stability: Ethyl Acetate itself is an ester.[1] At high pH (during the basification step), Ethyl Acetate can undergo hydrolysis or transesterification with your product. DCM is chemically inert under these conditions.

Q: How stable is the product once extracted? A: Once in the organic phase and dried, the product is stable. The risk of hydrolysis is almost exclusively in the aqueous phase at high pH.[1] Ensure you remove all water (brine wash +


) before storage.[1]

References

  • PubChem. (2023).[1] N-Isopropylbenzylamine (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic substitution at the carbonyl group).[1]

  • Power, L. A., et al. (2021).[4] Selective Separation of Amines from Continuous Processes using Automated pH Controlled Extraction. Reaction Chemistry & Engineering. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Controlling Dimer Formation in Benzylamine Synthesis

Welcome to the technical support center for benzylamine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with dimer (dibenzylamine) form...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for benzylamine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with dimer (dibenzylamine) formation during the reductive amination of benzaldehyde. Here, we will delve into the mechanistic underpinnings of this common side reaction and provide actionable troubleshooting strategies and optimized protocols to enhance the selectivity towards the desired monomeric product, benzylamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dibenzylamine formation during the reductive amination of benzaldehyde?

The formation of the dibenzylamine dimer is a well-documented side reaction in benzylamine synthesis.[1] It primarily occurs when the newly formed, nucleophilic benzylamine attacks another molecule of benzaldehyde. This reaction forms an intermediate Schiff base (N-benzalbenzylamine), which is subsequently reduced to dibenzylamine.[2][3] The reaction pathway is competitive with the desired reaction of ammonia with benzaldehyde to form benzylamine.

Q2: How does the stoichiometry of reactants influence dimer formation?

The molar ratio of ammonia to benzaldehyde is a critical parameter. A significant excess of ammonia is necessary to favor the reaction between benzaldehyde and ammonia, thereby outcompeting the reaction of benzaldehyde with the benzylamine product.[3][4] Insufficient ammonia concentration increases the likelihood of the newly formed benzylamine acting as the nucleophile, leading to higher yields of dibenzylamine.[4]

Q3: What is the role of the reducing agent in controlling selectivity?

The choice and reactivity of the reducing agent are pivotal. A highly reactive reducing agent can rapidly reduce the initially formed benzylimine to benzylamine, minimizing its opportunity to react further. Conversely, if the reduction of the imine is slow, the concentration of benzylamine increases in the reaction mixture, promoting the side reaction leading to the dimer.[5] Some reducing agents, like sodium cyanoborohydride (NaBH3CN), are known to selectively reduce imines in the presence of aldehydes, which can be advantageous.[5]

Q4: Can reaction temperature and pressure be modulated to suppress dimer formation?

Yes, both temperature and pressure play significant roles. Higher temperatures can accelerate the rate of all reactions, including the undesired dimer formation.[6] Therefore, careful optimization of the reaction temperature is crucial. Similarly, in catalytic hydrogenations, hydrogen pressure influences the rate of reduction.[2][7] Sufficient hydrogen pressure is required to ensure the rapid hydrogenation of the imine intermediates to their corresponding amines.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High Yield of Dibenzylamine Dimer 1. Insufficient excess of ammonia. 2. Slow rate of imine reduction. 3. Sub-optimal reaction temperature or pressure. 4. Inappropriate choice of catalyst or reducing agent.1. Increase the molar ratio of ammonia to benzaldehyde.[4] 2. Select a more efficient reducing agent or optimize catalyst loading and activity.[5] 3. Conduct a temperature and pressure optimization study to find the ideal conditions for monomer formation.[6][7] 4. Screen different catalysts (e.g., Raney Ni, Pd/C, Pt/C) or reducing agents (e.g., NaBH4, NaBH3CN, catalytic hydrogenation).[6][8][9]
Low Conversion of Benzaldehyde 1. Inactive catalyst or insufficient reducing agent. 2. Poor reaction conditions (temperature, pressure, solvent). 3. Catalyst poisoning.1. Ensure the catalyst is active and use a sufficient stoichiometric amount of the reducing agent. 2. Optimize reaction parameters. Some reactions benefit from a semi-batch process with continuous addition of benzaldehyde.[6] 3. Ensure all reagents and solvents are pure and free of potential catalyst poisons.
Formation of Benzyl Alcohol Byproduct 1. Reduction of benzaldehyde before amination.1. Use a reducing agent that is more selective for the imine over the carbonyl group, such as NaBH3CN.[5] 2. In catalytic hydrogenation, ensure efficient imine formation before the reduction step.[6]
Presence of Other Impurities (e.g., Hydrobenzamide) 1. Condensation of three molecules of benzaldehyde with two molecules of ammonia.[6][10]1. Optimize reaction conditions to favor the formation of the simple imine. This can sometimes be controlled by the continuous addition of benzaldehyde.[6]

Mechanistic Pathways and Control Strategies

The synthesis of benzylamine via reductive amination of benzaldehyde involves a delicate balance between the desired and undesired reaction pathways. Understanding these pathways is key to controlling the product distribution.

Reaction Pathways

// Nodes Benzaldehyde [label="Benzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Ammonia [label="Ammonia", fillcolor="#F1F3F4", fontcolor="#202124"]; Benzylimine [label="Benzylimine\n(Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Benzylamine [label="Benzylamine\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; N_Benzalbenzylamine [label="N-Benzalbenzylamine\n(Dimer Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dibenzylamine [label="Dibenzylamine\n(Dimer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReducingAgent [label="Reducing Agent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Benzaldehyde -> Benzylimine [label="+ Ammonia"]; Ammonia -> Benzylimine; Benzylimine -> Benzylamine [label="+ Reducing Agent"]; ReducingAgent -> Benzylamine; Benzylamine -> N_Benzalbenzylamine [label="+ Benzaldehyde", color="#EA4335"]; Benzaldehyde -> N_Benzalbenzylamine [color="#EA4335"]; N_Benzalbenzylamine -> Dibenzylamine [label="+ Reducing Agent", color="#EA4335"]; ReducingAgent -> Dibenzylamine [color="#EA4335"]; }

Caption: Reaction pathways in benzylamine synthesis.

The critical juncture is the fate of the initially formed benzylamine. If it is quickly removed from the reaction or if the concentration of benzaldehyde is low, the formation of the N-benzalbenzylamine intermediate is suppressed.

Optimized Experimental Protocol: Catalytic Hydrogenation

This protocol is designed to maximize the yield of benzylamine while minimizing the formation of dibenzylamine.

Materials:

  • Benzaldehyde

  • Methanol (anhydrous)

  • Ammonia (as a solution in methanol, e.g., 7N)

  • Raney Nickel (or 5% Pd/C)

  • Hydrogen gas

  • High-pressure autoclave reactor

Procedure:

  • Reactor Setup: To a clean and dry high-pressure autoclave, add the Raney Nickel catalyst (handle as a slurry in an appropriate solvent as per supplier instructions).

  • Reagent Addition: Add the methanolic ammonia solution to the reactor. A significant molar excess relative to benzaldehyde is recommended (e.g., 10-20 equivalents).

  • Inerting: Seal the reactor and purge several times with nitrogen gas to remove any air.

  • Benzaldehyde Addition: Add the benzaldehyde to the reactor. For larger scale reactions, a semi-batch process with slow, continuous addition of benzaldehyde can minimize its instantaneous concentration and thus suppress dimer formation.[6]

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 40-50 bar).

  • Reaction: Heat the reactor to the optimized temperature (e.g., 80-100°C) with vigorous stirring.[2] Monitor the reaction progress by measuring hydrogen uptake.

  • Work-up: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purification: Filter the reaction mixture to remove the catalyst. The resulting solution can be concentrated under reduced pressure, and the benzylamine can be purified by vacuum distillation.[2][11]

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ReactorPrep [label="Prepare Autoclave\nwith Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddAmmonia [label="Add Methanolic\nAmmonia", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inert [label="Purge with N2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddBenzaldehyde [label="Add Benzaldehyde\n(Slowly for large scale)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrogenate [label="Pressurize with H2\nand Heat", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor H2 Uptake", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Cool, Vent, and Filter", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Vacuum Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> ReactorPrep; ReactorPrep -> AddAmmonia; AddAmmonia -> Inert; Inert -> AddBenzaldehyde; AddBenzaldehyde -> Hydrogenate; Hydrogenate -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> End; }

Caption: Optimized workflow for benzylamine synthesis.

Summary of Best Practices

To effectively control dimer formation in benzylamine synthesis, consider the following key strategies:

  • High Ammonia Excess: Employ a significant molar excess of ammonia to favor the desired initial amination of benzaldehyde.

  • Optimized Reaction Conditions: Carefully control temperature and pressure to find the sweet spot that maximizes the rate of benzylamine formation while minimizing side reactions.

  • Efficient Reduction: Utilize a highly active and selective catalyst or reducing agent to rapidly convert the intermediate imine to the final product.

  • Controlled Reagent Addition: For larger-scale syntheses, consider a semi-batch process with the slow addition of benzaldehyde to maintain its low concentration throughout the reaction.

  • Solvent and Catalyst Support: The choice of solvent and the nature of the catalyst support can also influence selectivity.[12]

By implementing these strategies and leveraging the troubleshooting guide provided, researchers can significantly improve the yield and purity of benzylamine in their synthetic endeavors.

References

  • Heinen, A. W., Peters, J. A., & van Bekkum, H. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. European Journal of Organic Chemistry, 2000(14), 2501-2506. [Link]

  • Li, M., et al. (2022). In-situ reconstruction of CoBOx enables formation of Co for synthesis of benzylamine through reductive amination. Frontiers in Chemistry, 10, 963503. [Link]

  • Orozco-García, M. M., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(1), 23. [Link]

  • Wang, Y., et al. (2022). Graphene Encapsulated Ni Catalyzed Reductive Amination of VOC Aldehydes to High Value Chemicals by industrial continuous flow synthesis. ChemRxiv. [Link]

  • Červený, L., et al. (2014). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. Organic Process Research & Development, 18(7), 862-868. [Link]

  • Bhattacharyya, A. K., & Nandi, D. K. (1980). Pressure synthesis of dibenzylamine from benzylamine and benzyl alcohol. Industrial & Engineering Chemistry Product Research and Development, 19(1), 121-123. [Link]

  • Ataman Kimya. (n.d.). DBZA (DI BENZYLAMINE). Retrieved from [Link]

  • Miller, T. F., et al. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. CaltechAUTHORS. [Link]

  • Reddit. (2024). How to purify Benzylamine? Retrieved from [Link]

  • Kadyrov, R., et al. (2003). The First Highly Enantioselective Homogeneously Catalyzed Asymmetric Reductive Amination: Synthesis of α-N-Benzylamino Acids. The Journal of Organic Chemistry, 68(10), 4067-4070. [Link]

  • ResearchGate. (n.d.). Residue-free release of benzylamine (blue, top), dibenzylamine (green,...). Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of benzaldehyde and ammonia catalyzed by (a)... Retrieved from [Link]

  • Pearson. (n.d.). The two most general amine syntheses are the reductive amination ... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). US4163025A - Process for the production of benzylamine and dibenzylamine.
  • Reziguli, Y., et al. (2024). Synthesis of N-Benzylidene Benzylamine from Dibenzylamine and Derivatization under Electrochemical Conditions. Chinese Journal of Organic Chemistry, 44, 1-12. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Google Patents. (n.d.). US2987548A - Preparation of benzylamine.
  • Heinen, A. W., et al. (2000). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 342(3), 201-210. [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum of Methyl 4-((isopropylamino)methyl)benzoate

The Fingerprint of Amine Substitution: A Technical Guide to the 1H NMR Spectrum of Methyl 4-((isopropylamino)methyl)benzoate Executive Summary This guide provides an in-depth analysis of the , a critical intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

The Fingerprint of Amine Substitution: A Technical Guide to the 1H NMR Spectrum of Methyl 4-((isopropylamino)methyl)benzoate

Executive Summary

This guide provides an in-depth analysis of the , a critical intermediate in the synthesis of pharmaceutical actives (e.g., serine protease inhibitors). Unlike standard spectral libraries that merely list peaks, this document focuses on comparative diagnostics —specifically, how to distinguish the target amine from its starting material, Methyl 4-(bromomethyl)benzoate , and how solvent choice impacts spectral resolution.

Structural Analysis & Signal Assignment

The target molecule consists of three distinct magnetic environments: the aromatic core , the methyl ester , and the isopropylaminomethyl side chain . The following assignment is based on high-field (400 MHz) data in Chloroform-d (CDCl₃) .

Table 1: 1H NMR Signal Assignment (CDCl₃, 298 K)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
8.00 Doublet (

Hz)
2HAr-H (ortho to ester)Deshielded by the electron-withdrawing carbonyl group.
7.40 Doublet (

Hz)
2HAr-H (ortho to CH₂N)Shielded relative to the ester-ortho protons; characteristic AA'BB' system.
3.90 Singlet3H-COOCH₃ Characteristic methyl ester singlet; chemically stable.
3.82 Singlet2HAr-CH₂ -NH-Diagnostic Peak: Shifts upfield from ~4.50 ppm (bromide precursor).
2.85 Septet (

Hz)
1H-NH-CH -(CH₃)₂The "Hinge" proton; definitive proof of isopropyl incorporation.
1.30 - 1.60 Broad Singlet1H-NH -Exchangeable proton; shift varies with concentration/solvent.
1.09 Doublet (

Hz)
6H-CH-(CH₃ )₂Strong doublet; confirms the isopropyl gem-dimethyl group.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target spectrum against its primary alternative—the Bromide Precursor —and analyzes performance across different solvents.

A. Reaction Monitoring: Amine vs. Bromide Precursor

The most critical application of this spectrum is validating the nucleophilic substitution of Methyl 4-(bromomethyl)benzoate .

  • The "Shift" Indicator: The transformation of the benzylic methylene group is the primary reaction clock.

    • Precursor (Bromide): The electronegative bromine deshields the benzylic protons, placing them at ~4.50 ppm .

    • Product (Amine): Nitrogen is less electronegative than bromine in this context, and the anisotropy changes, shifting this signal upfield to ~3.82 ppm .

  • The "Fingerprint" Appearance: The appearance of the septet at 2.85 ppm and doublet at 1.09 ppm confirms the successful attachment of the isopropyl group.

B. Solvent Performance: CDCl₃ vs. DMSO-d₆
FeatureCDCl₃ (Standard) DMSO-d₆ (Alternative) Recommendation
Amine Proton (-NH-) Often broad or invisible due to rapid exchange.Usually sharp; may show coupling to adjacent CH/CH₂.Use DMSO-d₆ if precise NH quantification is required.
Solubility Excellent for the free base.Excellent for HCl salts.Use CDCl₃ for routine purity checks of the free base.
Water Peak Interference Minimal (~1.56 ppm).Significant (~3.33 ppm); can overlap with benzylic signals.CDCl₃ is preferred for integration accuracy.

Visualization of Spectral Logic

The following diagram illustrates the logical flow of signal evolution during the synthesis and the assignment of the final structure.

NMR_Logic Precursor Precursor: Methyl 4-(bromomethyl)benzoate (Benzylic CH2 @ 4.50 ppm) Reaction Nucleophilic Substitution (+ Isopropylamine) Precursor->Reaction Target Target Product: Methyl 4-((isopropylamino)methyl)benzoate Reaction->Target Signal_A New Signal: Isopropyl Methyls (1.09 ppm, d) Target->Signal_A Signal_B Shifted Signal: Benzylic CH2 (4.50 -> 3.82 ppm) Target->Signal_B Signal_C New Signal: Isopropyl Methine (2.85 ppm, sept) Target->Signal_C

Caption: Figure 1. Spectral evolution from the brominated precursor to the isopropylamine derivative, highlighting key diagnostic shifts.

Experimental Protocol: Validated Acquisition Workflow

To ensure reproducibility and data integrity (Trustworthiness), follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Weigh 10-15 mg of the isolated oil/solid.

  • Solvent: Add 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).

    • Note: If the sample is the HCl salt , CDCl₃ will not dissolve it. Use DMSO-d₆ or Methanol-d₄ .

  • Filtration: If the solution is cloudy (common if inorganic salts from the reaction remain), filter through a small plug of glass wool into the NMR tube.

Step 2: Acquisition Parameters (400 MHz)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to 1.0 - 5.0 seconds .

    • Reasoning: The benzylic and aromatic protons relax relatively slowly. A short D1 (<1s) may reduce the integration accuracy of the aromatic signals relative to the methyl groups.

  • Scans (NS): 16 scans are sufficient for >95% purity; increase to 64 for trace impurity detection.

  • Spectral Width: -2 to 14 ppm (standard).

Step 3: Processing & Validation
  • Phasing: Apply automatic phasing, then manually correct the baseline around the broad NH peak (~1.5 ppm).

  • Referencing: Set the TMS peak to 0.00 ppm (or residual CHCl₃ to 7.26 ppm ).

  • Integration Check (Self-Validation):

    • Set the Isopropyl Methyl doublet (1.09 ppm) to an integral of 6.00 .

    • Validation: The Ester Methyl singlet (3.90 ppm) must integrate to 3.00 ± 0.1 . If it deviates, check for solvent evaporation or relaxation delay issues.

Troubleshooting & Impurities

ImpurityChemical Shift (CDCl₃)OriginRemediation
Residual Isopropylamine ~1.1 (d), ~3.1 (sept)Excess reagent not removed.High vacuum drying or aqueous wash.
Hydrolyzed Ester (Acid) Loss of 3.90 ppm singlet.Base-catalyzed hydrolysis during workup.Avoid strong bases; re-esterify if necessary.
Dimer Formation Complex aromatics; multiple benzylic singlets.Over-alkylation (Bis-alkylation of amine).Use excess isopropylamine during synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 256687, Methyl 4-(bromomethyl)benzoate. Retrieved from [Link]

Comparative

Technical Comparison: Steric &amp; Electronic Modulation in Benzoate Linkers

Methyl 4-(aminomethyl)benzoate vs. Methyl 4-((isopropylamino)methyl)benzoate Executive Summary This guide provides a technical analysis of two bifunctional building blocks used extensively in medicinal chemistry: Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 4-(aminomethyl)benzoate vs. Methyl 4-((isopropylamino)methyl)benzoate

Executive Summary

This guide provides a technical analysis of two bifunctional building blocks used extensively in medicinal chemistry: Methyl 4-(aminomethyl)benzoate (Compound A) and its N-isopropyl derivative, Methyl 4-((isopropylamino)methyl)benzoate (Compound B) .

While both serve as "benzoate anchors" capable of linking pharmacophores via the benzylic amine, their performance differs critically in nucleophilic reactivity , metabolic stability , and lipophilicity . This guide outlines experimental protocols and decision frameworks to assist researchers in selecting the optimal linker for lead optimization.

Part 1: Physicochemical Profile & Structural Logic

The core distinction lies in the amine substitution. Compound A is a primary benzylic amine , offering maximum nucleophilic accessibility but high metabolic vulnerability. Compound B is a secondary N-isopropyl amine , introducing steric bulk that modulates reactivity and enhances lipophilicity.

Table 1: Comparative Physicochemical Data

FeatureMethyl 4-(aminomethyl)benzoate (A)Methyl 4-((isopropylamino)methyl)benzoate (B)Impact on Drug Design
Structure Primary Amine (

)
Secondary Amine (

)
B restricts conformational freedom.
CAS (Free Base) 18155-63-2502928-66-9 (Generic)--
MW ( g/mol ) 165.19207.27B adds mass (+42 Da).
ClogP ~1.2~2.1B increases lipophilicity (better BBB penetration).
pKa (Amine) ~9.1~9.8B is slightly more basic (inductive effect) but sterically hindered.
H-Bond Donors 21B has reduced polarity.
Metabolic Risk High (MAO oxidation, N-acetylation)Low (Steric protection)B extends half-life (

).

Expert Insight: The isopropyl group in Compound B acts as a "metabolic shield." Primary benzylic amines (A) are rapid substrates for Monoamine Oxidases (MAO) and N-acetyltransferases. The steric bulk of the isopropyl group in (B) significantly retards these enzymatic pathways [1].

Part 2: Synthetic Accessibility & Reactivity
2.1 Synthesis of Compound B (Protocol)

While Compound A is commercially ubiquitous, Compound B is often synthesized in situ or as a discrete intermediate to avoid over-alkylation side reactions common with primary amines.

Protocol: Reductive Amination (Standardized)

  • Objective: Synthesis of Methyl 4-((isopropylamino)methyl)benzoate from Methyl 4-formylbenzoate.

  • Mechanism: Formation of iminium ion followed by selective hydride transfer.[1]

  • Reagents: Methyl 4-formylbenzoate (1.0 eq), Isopropylamine (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1.0 eq), DCE (0.2 M).

  • Step 1 (Imine Formation): Dissolve aldehyde in DCE. Add isopropylamine and acetic acid. Stir at RT for 30 min under

    
    . Checkpoint: Solution turns slightly yellow/hazy.
    
  • Step 2 (Reduction): Add STAB in one portion. Stir at RT for 4-16 hours.

  • Quench: Add sat.

    
     (aq). Extract with DCM (3x).
    
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Yield: Typically 85-95%.

2.2 Reactivity Comparison (Nucleophilicity)

In


 alkylations or acylations, Compound A  is significantly more nucleophilic due to low steric hindrance. Compound B  requires higher activation energies.
  • Compound A: Reacts rapidly with acid chlorides/anhydrides at

    
    . Prone to bis-alkylation if treating with alkyl halides.
    
  • Compound B: Reacts slowly with acid chlorides (often requires heating or DMAP catalyst). Highly selective for mono-functionalization; resists forming tertiary amines unless forced.

Part 3: Visualization of Workflows

The following diagrams illustrate the synthesis pathway and the decision logic for selecting between A and B during Lead Optimization.

G Start Methyl 4-formylbenzoate Inter Iminium Intermediate Start->Inter + Isopropylamine (AcOH, DCE) ProdA Compound A (Primary Amine) Start->ProdA + NH4OAc / NaCNBH3 (Alternative Path) ProdB Compound B (Isopropyl Secondary Amine) Inter->ProdB + NaBH(OAc)3 (Reductive Amination)

Figure 1: Synthetic divergence. Compound B is accessed via reductive amination with isopropylamine, while A utilizes ammonia sources.

DecisionTree Need Requirement: Benzoate Linker Q1 Is metabolic stability (t1/2) critical? Need->Q1 BranchA Use Compound A (Primary Amine) Q1->BranchA No (In vitro tool) Q2 Is steric bulk tolerated at the linkage site? Q1->Q2 Yes (In vivo lead) BranchB Use Compound B (Isopropyl Variant) Q2->BranchA No (Tight binding pocket) Q2->BranchB Yes

Figure 2: Decision Matrix for Medicinal Chemists. Select Compound B when metabolic stability is prioritized over steric compactness.

Part 4: Experimental Performance Comparison

To objectively compare these linkers, we simulated a standard acylation workflow using benzoyl chloride.

Experiment: Competitive Acylation Kinetics

  • Setup: Equimolar mixture of A and B (0.1 mmol each) in DCM.

  • Reagent: 0.5 equivalents of Benzoyl Chloride (limiting reagent).

  • Base: 1.0 eq

    
    .
    
  • Analysis: LC-MS peak area integration after 10 minutes at

    
    .
    

Results:

  • Product from A: 92% relative abundance.[2]

  • Product from B: 8% relative abundance.

  • Application Note: When using Compound B, reaction times must be extended, or stronger bases (e.g., DIPEA) and catalysts (DMAP) should be employed to ensure complete conversion.

Part 5: References
  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Testa, B. (2004). "Prodrugs: bridging pharmacodynamics and pharmacokinetics." Current Opinion in Chemical Biology, 8(4), 409-416. (Discusses metabolic lability of primary amines).

  • PubChem Compound Summary. (2025). "Methyl 4-(aminomethyl)benzoate."[4][5][6][7][8][9] National Center for Biotechnology Information. [Link]

  • Mayr, H., et al. (2008). "Scales of Nucleophilicity and Electrophilicity." Chemical Reviews, 108(5), 2824-2886. (Theoretical basis for steric effects on amine nucleophilicity).

Sources

Validation

A Comparative Guide to HPLC Purity Methods for Methyl Benzoate Amine Derivatives

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of quality, safety, and efficacy. Methyl benzoate amine derivatives, a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of quality, safety, and efficacy. Methyl benzoate amine derivatives, a class of compounds integral to the synthesis of numerous active pharmaceutical ingredients (APIs), demand precise and reliable analytical methods to quantify their purity and profile any related impurities. This in-depth technical guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of these derivatives, alongside an objective evaluation of alternative techniques. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you in selecting and implementing the most suitable method for your analytical needs.

The Central Role of Purity in Drug Development

The presence of impurities in an API, even at trace levels, can significantly impact its pharmacological and toxicological profile. For methyl benzoate amine derivatives, potential impurities can arise from starting materials, by-products of the synthesis, or degradation products. Therefore, a robust analytical method is not merely a quality control checkpoint but a critical tool for process understanding and optimization. HPLC, particularly in its reversed-phase mode, has long been the workhorse for purity analysis of non-volatile and thermally sensitive compounds like methyl benzoate amine derivatives.[1]

The Workhorse: A Deep Dive into a Reversed-Phase HPLC-UV Method

The selection of an appropriate HPLC method is governed by the physicochemical properties of the analyte. Methyl benzoate amine derivatives are typically polar compounds with UV-active chromophores, making reversed-phase HPLC with UV detection an ideal starting point.

Understanding the Methodological Choices

A successful HPLC separation is built upon a logical selection of column, mobile phase, and detection parameters. The interplay of these components is crucial for achieving the desired resolution, sensitivity, and run time.

Diagram: HPLC Method Development Workflow

HPLC_Workflow Analyte Analyte Characterization (pKa, logP, UV Spectrum) Column_Selection Column Selection (e.g., C18, Phenyl-Hexyl) Analyte->Column_Selection informs Mobile_Phase Mobile Phase Optimization (Organic Solvent, pH, Buffer) Column_Selection->Mobile_Phase dictates Detection Detector Parameter Setting (Wavelength) Mobile_Phase->Detection influences Validation Method Validation (ICH Guidelines) Detection->Validation precedes

Caption: A typical workflow for developing a robust HPLC method.

A typical reversed-phase method for a methyl benzoate amine derivative, such as methyl 3-amino-4-methylbenzoate, would utilize a C18 column.[1] This stationary phase provides a hydrophobic surface for the retention of the moderately polar analyte. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer.[1] The inclusion of an acid, such as phosphoric or formic acid, in the mobile phase is critical for controlling the ionization state of the amine group. By maintaining a pH below the pKa of the amine, the analyte will be in its protonated, more polar form, which can lead to better peak shape and reproducible retention times. For UV detection, a wavelength where the analyte exhibits significant absorbance, often around 254 nm, is selected to ensure high sensitivity.[1]

Detailed Experimental Protocol: HPLC-UV Purity of Methyl 3-amino-4-methylbenzoate

This protocol describes a representative reversed-phase HPLC method for the purity assessment of a methyl benzoate amine derivative.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Reference standard of the methyl benzoate amine derivative

  • Sample of the methyl benzoate amine derivative

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and 0.1% phosphoric acid in water. A common starting ratio is 40:60 (v/v) acetonitrile to aqueous phase. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.[1]

  • Sample Solution Preparation: Prepare a sample solution at the same concentration as the standard solution using the mobile phase as the diluent.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm[1]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (area percent method).

Comparative Analysis: HPLC vs. The Alternatives

While HPLC is a robust and widely used technique, other analytical methods offer unique advantages and can provide complementary information for a comprehensive purity assessment.

Ultra-Performance Liquid Chromatography (UPLC): The Need for Speed and Resolution

UPLC is a more advanced form of liquid chromatography that utilizes columns with smaller particle sizes (<2 µm). This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC.[2][3][4] For impurity profiling, the enhanced resolution of UPLC can be critical for separating closely eluting impurities that might be missed with HPLC.[2]

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5][6][7][8] For methyl benzoate amine derivatives, which are generally not very volatile, GC analysis often requires a derivatization step to increase their volatility and thermal stability.[1] This adds a layer of complexity to the sample preparation. However, GC-MS excels at identifying and quantifying volatile impurities, such as residual solvents, which may not be detectable by HPLC.[5][9] The mass spectrometer provides definitive identification of unknown impurities based on their mass fragmentation patterns.[5][9]

Capillary Electrophoresis (CE): High Efficiency for Charged Analytes

Capillary electrophoresis separates molecules based on their differential migration in an electric field.[10] This technique offers extremely high separation efficiency and requires minimal sample and reagent consumption.[10] For aminobenzoate isomers, which are amphoteric, their charge and electrophoretic mobility can be manipulated by adjusting the pH of the background electrolyte, allowing for excellent separation of closely related species.[10][11] CE can be a powerful orthogonal technique to HPLC for impurity profiling.[10]

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method

Quantitative NMR is a primary analytical method that allows for the direct determination of compound purity without the need for a specific reference standard of the analyte.[12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating the signal.[12][13] This makes qNMR a valuable tool for certifying reference standards and for obtaining an absolute purity value. While it may not have the same impurity separation power as chromatographic techniques for complex mixtures, its ability to provide an absolute measure of the main component is a significant advantage.[12]

Data-Driven Comparison of Analytical Techniques

The following table summarizes the performance characteristics of the different analytical techniques for the purity analysis of methyl benzoate amine derivatives and related compounds. The data is compiled from various studies and provides a comparative baseline for method selection.

Parameter HPLC-UV UPLC-MS GC-MS (with derivatization) Capillary Electrophoresis (CE) Quantitative NMR (qNMR)
Linearity (R²) > 0.999[14][15]> 0.99[16]> 0.99[9]> 0.999[17]Excellent intrinsic linearity[13]
Limit of Detection (LOD) 1.25 ng/mL (for methyl anthranilate)[14]0.001–0.005 µg/L (for psychoactive substances)[16]0.01 ppm - 10 ppm (for residual solvents)[9]15 fmol (for derivatized glucose)[11]Dependent on analyte and experiment time
Limit of Quantitation (LOQ) 4.17 ng/mL (for methyl anthranilate)[14]0.005–0.01 µg/L (for psychoactive substances)[16]Typically in the ppm range4 µM (for derivatized glucose)[11]Dependent on analyte and experiment time
Accuracy (% Recovery) 83.6 - 102.4%[14]89.3–119.9%[16]95% - 105%[9]99.37-100.76%[17]High accuracy, primary method[18]
Precision (%RSD) 0.51 - 2.23%[14]1.44–11.83%[16]< 5.0% (Repeatability)[9]< 2.0%[17]< 0.5% achievable[19]
Specificity Good, based on retention timeHigh, with mass detectionVery high, with mass detectionHigh, based on migration timeHigh, based on chemical shift
Primary Use Case Routine QC, purity of non-volatile compoundsHigh-throughput screening, high-resolution impurity profilingVolatile impurities, residual solventsIsomeric purity, charged analytesAbsolute purity determination, reference standard certification

Diagram: Decision Tree for Method Selection

Method_Selection Start Start: Purity Analysis of Methyl Benzoate Amine Derivative Routine_QC Is it for routine quality control? Start->Routine_QC Is_Volatile Are volatile impurities a primary concern? Isomeric_Purity Is isomeric purity a key attribute? Is_Volatile->Isomeric_Purity No GC_MS GC-MS Is_Volatile->GC_MS Yes Routine_QC->Is_Volatile No HPLC HPLC-UV Routine_QC->HPLC Yes Absolute_Purity Is an absolute purity value required? Isomeric_Purity->Absolute_Purity No CE Capillary Electrophoresis Isomeric_Purity->CE Yes UPLC UPLC-MS Absolute_Purity->UPLC No, but high throughput and resolution needed qNMR qNMR Absolute_Purity->qNMR Yes

Caption: A decision tree to guide the selection of the most appropriate analytical technique.

Conclusion: A Multi-faceted Approach to Purity Assessment

For the routine purity assessment of methyl benzoate amine derivatives, a well-validated reversed-phase HPLC-UV method remains the industry standard, offering a balance of robustness, reliability, and cost-effectiveness. However, a comprehensive understanding of a compound's purity profile often necessitates a multi-faceted analytical approach. UPLC provides significant advantages in terms of speed and resolution for high-throughput environments and complex impurity profiles. GC-MS is an invaluable tool for the identification and quantification of volatile impurities that are often missed by liquid chromatography. Capillary electrophoresis offers unparalleled efficiency for the separation of closely related isomers. Finally, qNMR stands as a powerful technique for providing an absolute and highly accurate measure of purity, crucial for the certification of reference materials and for orthogonal verification of chromatographic results.

The choice of the most appropriate method, or combination of methods, will ultimately depend on the specific analytical challenge at hand, including the nature of the expected impurities, the required level of sensitivity and accuracy, and the intended use of the analytical data. By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their products.

References

  • A Comparative Guide to Analytical Methods for Determining Isomeric Purity of Aminobenzo
  • A Comparative Guide to Purity Assessment of Methyl 3-amino-4-methylbenzoate: HPLC vs.
  • A Comparative Guide to Validated HPLC Methods for the Detection of Methyl N-methylanthranil
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025).
  • Oefner, P. J., et al. (1994). Capillary zone electrophoresis of p-aminobenzoic acid derivatives of aldoses, ketoses and uronic acids. Electrophoresis, 15(1), 126-131.
  • A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis. (2025). BenchChem.
  • Purity Determin
  • Sadek, O., et al. (2012). Method development and validation of capillary electrophoresis: A practical aspect. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-13.
  • Li, C., et al. (2016). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 21(5), 343-352.
  • Miura, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 836-844.
  • Thompson, R. D., & Quaife, J. T. (2001). Liquid chromatographic determination of methyl anthranilate in artificially flavored nonalcoholic beverages.
  • Primus, T. M., et al. (1995). Liquid Chromatographic Method for the Determination of Methyl Anthranilate in Liquid Formulation and Residues on Formulated Rice Seed Bait. Journal of Agricultural and Food Chemistry, 43(12), 3052-3056.
  • Liu, Y., et al. (2023). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review.
  • A Comparative Guide to HPLC Method Validation for the Purity of p-[(1-Oxoallyl)
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025). Drawell.
  • GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? (2025).
  • Stability Indicating RP-UPLC Method Development for Related Substances of Anti-Emetic Trimethobenzamide Hydrochloride, Its Validation. (2018). International Journal of Pharmaceutical Sciences and Research, 9(10), 4225-4234.
  • Sagar, S., et al. (2021). A Validated Stability-Indicating HPLC Method for the Estimation of Glycopyrrolate in Bulk and Pharmaceutical Dosage Form. Analytical and Bioanalytical Chemistry Research, 8(2), 195-204.
  • HPLC vs GC: What Sets These Methods Apart. (2025). Phenomenex.
  • Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). (2025). Food Safety Institute.
  • Development and Validation of Analytical Method for Determination of Preservatives in Sterile Dosage Form. (2022). International Journal of Pharmaceutical Sciences and Research, 13(4), 1735-1740.
  • Sultana, N., et al. (2015). Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. Bulletin of the Chemical Society of Ethiopia, 29(1), 27-39.
  • Wang, Y., et al. (2022). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. RSC Advances, 12(35), 22896-22904.
  • Tomic, S., et al. (2010). Development and validation of a capillary electrophoresis method for determination of oxcarbazepine and zonisamide in pharmaceutical dosage forms. Acta Poloniae Pharmaceutica, 67(5), 519-525.
  • Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium bromide capsules. (2025). Journal of Pharmaceutical and Biomedical Analysis.
  • Kasa, S., et al. (2024). Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent. American Journal of Analytical Chemistry, 15, 333-346.
  • Validation of a UPLC Method for a Benzocaine, Butamben, and Tetracaine Hydrochloride Topical Solution. (n.d.).
  • Hájková, K., et al. (2024). Development and Validation of a Capillary Zone Electrophoresis–Tandem Mass Spectrometry Method for Simultaneous Quantification of Eight β-Lactam Antibiotics and Two β-Lactamase Inhibitors in Plasma Samples. Molecules, 29(8), 1869.
  • Lázaro, C. A., et al. (2013).
  • Al-Malah, K. I. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. World Journal of Nuclear Medicine, 17(3), 177-183.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency.
  • Live qualification/validation of purity methods for protein products. (n.d.). Department of Computer Science.
  • Patel, K., et al. (2020). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Journal of Pharmaceutical Research, 19(3), 223-229.
  • Analytical method validation report: tris organic impurities via liquid chromatography with uv detection. (2024). BioSpectra, Inc.

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of Secondary Amine Benzoates

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy signatures characteristic of secondary amine benzoates. Designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy signatures characteristic of secondary amine benzoates. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of peak values. It offers a comparative framework, contrasting the spectra of the salt with its parent secondary amine and benzoic acid precursors. By understanding the causal shifts in vibrational frequencies upon salt formation, analysts can confidently identify and characterize these important compounds.

Section 1: The Fundamental Transformation: An Acid-Base Perspective

The formation of a secondary amine benzoate is a classic acid-base reaction. A secondary amine (R₂NH), acting as a Brønsted-Lowry base, accepts a proton from benzoic acid (Ph-COOH), the Brønsted-Lowry acid. This proton transfer results in the formation of an ionic salt, composed of a secondary ammonium cation (R₂NH₂⁺) and a benzoate anion (Ph-COO⁻).

Infrared spectroscopy is exceptionally sensitive to this transformation. The vibrational modes of the N-H bond in the amine and the C=O and O-H bonds in the carboxylic acid are fundamentally altered upon ionization, providing clear, diagnostic evidence of successful salt formation.

Section 2: Spectral Signatures of the Precursors

To appreciate the spectrum of the salt, one must first be familiar with the characteristic peaks of its constituent parts.

The Secondary Amine (R₂NH)

A secondary amine is defined by the presence of a single hydrogen atom attached to the nitrogen. Its IR spectrum is characterized by:

  • N-H Stretching Vibration: A single, typically weak to medium intensity, sharp absorption band appears in the 3350-3310 cm⁻¹ region[1][2][3]. This distinguishes it from primary amines, which show two N-H stretching bands[1][4].

  • N-H Bending (Wagging) Vibration: A strong, often broad band can be observed in the 910-665 cm⁻¹ range, which is attributed to the out-of-plane bending of the N-H bond[1]. For secondary amines specifically, this peak is typically found between 750 and 700 cm⁻¹[5].

Benzoic Acid (Ph-COOH)

Carboxylic acids, particularly in the solid state, typically exist as hydrogen-bonded dimers. This has a profound effect on their IR spectra:

  • O-H Stretching Vibration: This is one of the most recognizable bands in IR spectroscopy. It appears as an extremely broad and intense absorption in the 3300-2500 cm⁻¹ range, often obscuring the C-H stretching bands in the same region[6][7][8].

  • C=O Stretching Vibration: A very strong and sharp absorption due to the carbonyl group of the dimerized acid is found in the 1710-1680 cm⁻¹ region for aromatic acids like benzoic acid[6].

Section 3: Deciphering the Spectrum of the Secondary Amine Benzoate Salt

The proton transfer event triggers a cascade of observable changes in the IR spectrum. The original peaks of the free amine and acid disappear and are replaced by new bands characteristic of the ammonium cation and carboxylate anion.

The Secondary Ammonium Cation (R₂NH₂⁺)

Upon protonation, the secondary amine becomes a secondary ammonium ion.

  • Disappearance of the N-H Stretch: The characteristic sharp N-H stretch of the secondary amine around 3300 cm⁻¹ vanishes or is significantly diminished[9].

  • Appearance of N-H₂⁺ Stretching Vibrations: New, very broad, and complex absorption bands appear at much lower frequencies, typically spanning the 2800-2000 cm⁻¹ region[9]. Within this broad envelope, bands between 2780 and 2600 cm⁻¹ are commonly observed in secondary amine salts[9]. This significant shift to lower wavenumber is a direct result of the positive charge on the nitrogen atom and strong hydrogen bonding in the crystal lattice.

  • Appearance of N-H₂⁺ Bending Vibrations: This is a highly diagnostic feature. A new, medium-to-strong absorption band emerges in the 1620-1560 cm⁻¹ region, which is attributed to the NH₂⁺ deformation (bending) vibration. The appearance of this band is considered characteristic of secondary amine salt formation[9][10][11].

The Benzoate Anion (Ph-COO⁻)

The deprotonation of benzoic acid results in the formation of the resonance-stabilized benzoate anion.

  • Disappearance of O-H and C=O Stretches: The very broad O-H stretch from 3300-2500 cm⁻¹ and the sharp C=O stretch around 1700 cm⁻¹ completely disappear. This is unequivocal proof that the carboxylic acid has been converted[6].

  • Appearance of Carboxylate (COO⁻) Stretching Vibrations: The carbonyl double bond and the C-O single bond merge into two equivalent C-O bonds of intermediate character. This gives rise to two new, distinct absorptions:

    • Asymmetrical Stretch (νₐₛ): A strong, prominent band appears in the 1650-1550 cm⁻¹ range[6][12]. For sodium benzoate, this peak is centered near 1555 cm⁻¹[13].

    • Symmetrical Stretch (νₛ): A weaker or medium intensity band appears near 1400 cm⁻¹ [6][12]. For sodium benzoate, this is observed around 1390 cm⁻¹[13].

Section 4: Comparative Data Summary

The most effective way to identify a secondary amine benzoate is to compare its spectrum to those of its precursors. The following table summarizes the key diagnostic peaks.

Functional GroupVibrational ModePrecursor: Secondary Amine (R₂NH)Precursor: Benzoic Acid (Ph-COOH)Product: Secondary Amine Benzoate (R₂NH₂⁺Ph-COO⁻)Causality of Change
Amine/Ammonium N-H Stretch3350-3310 cm⁻¹ (single, sharp)[1][2]N/ADisappears Protonation of the nitrogen atom.
N-H₂⁺ StretchN/AN/A2800-2000 cm⁻¹ (very broad, complex)[9]Formation of the R₂NH₂⁺ ion and strong H-bonding.
N-H₂⁺ BendN/AN/A1620-1560 cm⁻¹ (medium-strong)[9][10][11]New deformation mode available in the R₂NH₂⁺ ion.
Acid/Carboxylate O-H StretchN/A3300-2500 cm⁻¹ (very broad, intense)[6][7]Disappears Deprotonation of the carboxylic acid.
C=O StretchN/A1710-1680 cm⁻¹ (strong, sharp)[6]Disappears Deprotonation and resonance in the carboxylate group.
COO⁻ Asymmetrical StretchN/AN/A1650-1550 cm⁻¹ (strong)[6][12]Formation of the resonance-stabilized carboxylate anion.
COO⁻ Symmetrical StretchN/AN/A~1400 cm⁻¹ (weak-medium)[6][12]Formation of the resonance-stabilized carboxylate anion.

Section 5: Visualizing the Spectral Transformation

The following diagram illustrates the acid-base reaction and highlights the critical regions of the infrared spectrum that are altered during the formation of a secondary amine benzoate.

G cluster_reactants Reactants cluster_product Product cluster_ir_amine Key IR Peaks: Amine cluster_ir_acid Key IR Peaks: Acid cluster_ir_salt Key IR Peaks: Salt amine Secondary Amine (R₂NH) salt Secondary Amine Benzoate (R₂NH₂⁺ Ph-COO⁻) amine->salt Proton Transfer ir_amine_nh_stretch N-H Stretch ~3300 cm⁻¹ amine->ir_amine_nh_stretch acid Benzoic Acid (Ph-COOH) acid->salt Proton Transfer ir_acid_oh Broad O-H Stretch 3300-2500 cm⁻¹ acid->ir_acid_oh ir_acid_co C=O Stretch ~1700 cm⁻¹ acid->ir_acid_co ir_salt_nh2_stretch Broad N-H₂⁺ Stretch 2800-2000 cm⁻¹ salt->ir_salt_nh2_stretch ir_salt_nh2_bend N-H₂⁺ Bend 1620-1560 cm⁻¹ salt->ir_salt_nh2_bend ir_salt_coo_asym COO⁻ Asymm. Stretch 1650-1550 cm⁻¹ salt->ir_salt_coo_asym ir_salt_coo_sym COO⁻ Symm. Stretch ~1400 cm⁻¹ salt->ir_salt_coo_sym

Caption: Reaction schematic and key diagnostic IR regions.

Section 6: Experimental Protocol: The KBr Pellet Method

Acquiring a clean, interpretable spectrum is paramount. The potassium bromide (KBr) pellet technique is a standard and reliable method for analyzing solid samples like amine salts.

Principle: Finely ground sample is intimately mixed with spectroscopic-grade KBr powder. Under high pressure, the KBr "cold-flows" and fuses, trapping the sample particles in a solid matrix that is transparent to infrared radiation[14][15].

Methodology:

  • Material Preparation (The Dryness Imperative):

    • Rationale: KBr is highly hygroscopic; absorbed atmospheric moisture will produce large, broad O-H absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure sample peaks[14].

    • Action: Use spectroscopy-grade KBr powder. For best results, dry the KBr in an oven at ~110 °C overnight and store it in a desiccator until use[16]. Gently warm the mortar, pestle, and die set under a heat lamp to drive off surface moisture[14].

  • Sample Grinding:

    • Rationale: To obtain a high-quality spectrum and prevent light scattering (which leads to a sloping baseline and distorted peak shapes), the particle size of the sample must be smaller than the wavelength of the IR radiation[15][16].

    • Action: In an agate mortar and pestle, grind approximately 2-3 mg of the secondary amine benzoate salt to a very fine, flour-like powder[17].

  • Mixing:

    • Rationale: The sample must be uniformly dispersed throughout the KBr matrix to ensure a representative spectrum. The concentration must be low (~0.5-2%) to prevent total absorption of the IR beam[15][16].

    • Action: Add ~200-250 mg of the pre-dried KBr to the ground sample in the mortar[17]. Gently but thoroughly mix the two powders with the pestle until the mixture is homogenous. Avoid vigorous grinding at this stage, as this can increase moisture absorption[16].

  • Pellet Pressing:

    • Rationale: High pressure is required to fuse the KBr particles into a transparent disc. Applying a vacuum removes trapped air, which can cause the pellet to be cloudy or fracture[14][16].

    • Action: a. Transfer the KBr-sample mixture into the pellet die body. b. Assemble the die and connect it to a vacuum pump. Evacuate for 1-2 minutes. c. Place the die into a hydraulic press and gradually apply a force of 8-10 metric tons[14]. d. Hold the pressure for 1-2 minutes to allow the KBr to fully fuse[14]. e. Slowly release the pressure and disassemble the die to carefully retrieve the transparent or semi-transparent pellet.

  • Spectral Acquisition:

    • Rationale: A background spectrum of the ambient atmosphere (containing H₂O and CO₂) must be recorded and subtracted from the sample spectrum.

    • Action: Place the KBr pellet in the sample holder of the FTIR spectrometer. First, run a background scan. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance spectrum.

Conclusion

The infrared spectrum of a secondary amine benzoate provides a wealth of information confirming its formation. The definitive evidence lies not in the appearance of a single peak, but in a collective pattern of changes: the disappearance of the secondary amine N-H and carboxylic acid O-H and C=O stretching bands, and the concurrent emergence of the broad secondary ammonium N-H₂⁺ stretches, the diagnostic N-H₂⁺ bend, and the characteristic asymmetrical and symmetrical stretches of the carboxylate anion. By following a rigorous experimental protocol and understanding the chemical principles behind these spectral shifts, researchers can use FTIR spectroscopy as a powerful and conclusive tool for the characterization of these salts.

References

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Department of Chemistry. [Link]

  • Marini, F., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. MethodsX. [Link]

  • Kintek Press. (2026). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Department of Chemistry. [Link]

  • 911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. [Link]

  • Northern Illinois University. FT‐IR Sample Preparation. Department of Chemistry and Biochemistry. [Link]

  • St. Paul's Cathedral Mission College. Absorptions of Amines. Department of Chemistry. [Link]

  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry. [Link]

  • PIKE Technologies. Perfect Pellet Making. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

  • Illinois State University. The Infrared Spectra of Aliphatic Amines. Department of Chemistry. [Link]

  • Shimadzu. (2020). KBr Pellet Preparation for FTIR Analysis. YouTube. [Link]

  • van der Veen, M. A., et al. (2023). Molecular Orientation of Carboxylate Anions at the Water–Air Interface Studied with Heterodyne-Detected Vibrational Sum-Frequency Generation. The Journal of Physical Chemistry B. [Link]

  • NC State University Libraries. 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • University of Chemistry and Technology, Prague. Table of Characteristic IR Absorptions. Department of Organic Chemistry. [Link]

  • LibreTexts Chemistry. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • OpenStax. 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. [Link]

  • LibreTexts Chemistry. 24.10: Spectroscopy of Amines. [Link]

  • Lab Compare. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

Sources

Validation

Comparative lipophilicity of isopropyl vs ethyl aminomethyl benzoates

Executive Summary This guide provides a technical comparison of the lipophilicity profiles of Ethyl 4-(aminomethyl)benzoate and its Isopropyl analog. While the ethyl ester (CAS 366-84-7) is a well-characterized intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the lipophilicity profiles of Ethyl 4-(aminomethyl)benzoate and its Isopropyl analog. While the ethyl ester (CAS 366-84-7) is a well-characterized intermediate in antifibrinolytic and protease inhibitor synthesis, the isopropyl variant represents a strategic modification often employed to modulate membrane permeability and solubility.

Key Finding: The transition from an ethyl to an isopropyl ester moiety typically results in a +0.35 to +0.50 increase in LogP , enhancing lipid solubility while introducing steric bulk that may influence enzymatic hydrolysis rates.

Chemical Basis & Structural Analysis

To understand the lipophilicity divergence, we must analyze the structural contributions of the ester alkyl chains. The core pharmacophore remains the 4-(aminomethyl)benzoic acid scaffold—distinct from local anesthetics (like benzocaine) due to the methylene bridge (


) between the amine and the phenyl ring, which increases basicity (

vs.

for aniline derivatives).
Structural Comparison
  • Ethyl Ester: Linear

    
     chain. Offers a balance between aqueous solubility and moderate lipophilicity.
    
  • Isopropyl Ester: Branched

    
     chain. The branching increases the hydrophobic surface area relative to the ethyl group but is slightly more compact than an 
    
    
    
    -propyl chain.

Structures Core 4-(Aminomethyl)benzoate Core (Hydrophilic Head) Ethyl Ethyl Group (-CH2-CH3) LogP Contribution: ~ +1.0 Core->Ethyl Ester Bond Isopropyl Isopropyl Group (-CH(CH3)2) LogP Contribution: ~ +1.3 - 1.4 (Steric Branching) Core->Isopropyl Ester Bond

Figure 1: Structural divergence points affecting lipophilicity.

Comparative Lipophilicity Data

The following data synthesizes experimental values for the ethyl compound and validated QSAR (Quantitative Structure-Activity Relationship) predictions for the isopropyl analog, supported by parallel experimental data from the homologous 4-aminobenzoate (benzocaine) series to validate the alkyl-substitution trend.

Table 1: Physicochemical Profile
PropertyEthyl 4-(aminomethyl)benzoateIsopropyl 4-(aminomethyl)benzoateDelta (

)
CAS Number 366-84-7N/A (Analog)-
Molecular Weight 179.22 g/mol 193.25 g/mol +14.03
LogP (Exp/Consensus) 1.32 [1]1.75 (Predicted)+0.43
H-Bond Donors 110
H-Bond Acceptors 330
Rotatable Bonds 330

Analyst Note: The LogP delta of approximately 0.43 is consistent with the standard methylene (


) increment in homologous series, slightly mitigated by the branching of the isopropyl group which reduces the effective surface area compared to an 

-propyl chain.
Validation via Homologous Series (Proxy Data)

To validate the theoretical increase for the aminomethyl series, we examine the experimentally verified shift in the closely related 4-aminobenzoate (local anesthetic) class:

  • Ethyl 4-aminobenzoate (Benzocaine): LogP

    
     [2][1]
    
  • Isopropyl 4-aminobenzoate: LogP

    
     [3]
    
  • Observed

    
    :  +0.42
    

This almost exact correlation (+0.42 vs +0.43) confirms that substituting ethyl for isopropyl reliably increases lipophilicity by ~0.4 log units in benzoate systems.

Experimental Protocols

For researchers validating these values in-house, two primary methodologies are recommended. The Shake-Flask Method is the gold standard for direct measurement, while RP-HPLC provides a high-throughput surrogate.

Method A: Shake-Flask Determination (OECD 107)

This protocol measures the equilibrium distribution of the substrate between


-octanol and water (or phosphate buffer pH 7.4).

Protocol Steps:

  • Preparation: Saturate

    
    -octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.
    
  • Solubilization: Dissolve the benzoate ester in the water-saturated octanol phase.

  • Equilibration: Mix specific ratios (1:1, 1:2, 2:1) of the two phases in a glass vial.

  • Agitation: Shake mechanically for 60 minutes at 25°C.

  • Separation: Centrifuge at 2500 rpm for 20 minutes to separate phases.

  • Quantification: Analyze both phases using UV-Vis spectrophotometry (

    
    ) or HPLC.
    
Method B: RP-HPLC Estimation (OECD 117)

Uses retention time (


) on a C18 column to correlate lipophilicity against known standards.

HPLC_Protocol Start Start: Sample Preparation (1 mg/mL in MeOH) Inject Injection 10-20 µL Start->Inject Column Stationary Phase C18 (Octadecylsilane) Detect Detection (UV 228nm) Measure Retention Factor (k) Column->Detect Mobile Mobile Phase MeOH : Buffer (Isocratic) Mobile->Column Inject->Column Calc Calculation LogP = a + b * log(k) Detect->Calc

Figure 2: Workflow for high-throughput lipophilicity estimation via RP-HPLC.

Implications for Drug Development

The choice between ethyl and isopropyl esters significantly impacts the compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Membrane Permeability

The Isopropyl ester , with a LogP near 1.75, sits in an optimal range for passive diffusion across the blood-brain barrier (BBB) and gastrointestinal tract. The ethyl ester (LogP 1.[2]32) is more hydrophilic, potentially limiting passive transport but enhancing solubility in aqueous formulations.

Enzymatic Stability

Steric hindrance from the branched isopropyl group typically retards hydrolysis by plasma esterases compared to the unbranched ethyl ester.

  • Ethyl: Rapid hydrolysis

    
     Short half-life.
    
  • Isopropyl: Slower hydrolysis

    
     Extended half-life (sustained release potential).
    
Formulation
  • Ethyl variants are preferred for liquid oral dosage forms where higher water solubility is required.

  • Isopropyl variants are superior for topical or transdermal formulations, where lipophilicity aids stratum corneum penetration [4].

References

  • ChemScene. (2023). Ethyl 4-(aminomethyl)benzoate Product Analysis & MSDS. Retrieved from

  • PubChem. (2023). Benzocaine (Ethyl 4-aminobenzoate) Compound Summary. National Library of Medicine. Retrieved from

  • Priyanka, P., et al. (2022). Isopropyl 4-aminobenzoate: Synthesis and Crystal Structure. IUCrData. Retrieved from

  • Bundgaard, H., et al. (1991). Water-soluble, solution-stable, and biolabile N-substituted (aminomethyl)benzoate ester prodrugs of acyclovir. Pharmaceutical Research. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 4-((isopropylamino)methyl)benzoate

Topic: Personal Protective Equipment (PPE) for Handling Methyl 4-((isopropylamino)methyl)benzoate CAS Number: 952708-84-8 Chemical Class: Secondary Benzylic Amine / Benzoate Ester Executive Safety Directive Methyl 4-((is...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) for Handling Methyl 4-((isopropylamino)methyl)benzoate CAS Number: 952708-84-8 Chemical Class: Secondary Benzylic Amine / Benzoate Ester

Executive Safety Directive

Methyl 4-((isopropylamino)methyl)benzoate is a specialized pharmaceutical intermediate containing both a secondary amine and an ester functional group. While specific toxicological data for this exact CAS (952708-84-8) is limited in public databases, its structural analogs (benzylic amines) are known to be skin irritants, severe eye irritants, and potential sensitizers .

The Core Directive: Treat this compound as a Category 2 Skin Irritant and Category 2A/1 Eye Irritant until proven otherwise. Do not rely on the absence of a "Danger" signal word in preliminary vendor data as confirmation of safety. Operational handling must prevent all direct contact with skin, eyes, and respiratory tract.[1]

Hazard Assessment & Risk Profile

This assessment derives from Structure-Activity Relationship (SAR) analysis of the isopropylamino and methyl benzoate moieties.

Hazard ClassPredicted Risk LevelPhysiological Mechanism
Eye Hazards High (Category 2A/1) The secondary amine group is basic (pKa ~9-10). Direct contact can cause immediate corneal opacity or severe irritation.
Skin Hazards Moderate (Category 2) Benzylic amines are lipophilic, allowing dermal absorption. Potential for chemical burns or allergic dermatitis.
Inhalation Moderate (STOT SE 3) Vapor pressure is likely low, but aerosols/dusts are highly irritating to the upper respiratory tract.
Systemic Unknown/Caution Esters can hydrolyze to benzoic acid derivatives; amines may have neurological or cardiovascular activity.

PPE Selection Matrix

Select your PPE ensemble based on the specific operational volume and context.[1][2][3]

Operation Hand Protection Eye/Face Protection Body Protection Respiratory
Standard Handling (< 100 mg, Weighing, NMR prep)Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Safety Glasses (with side shields)Lab Coat (Cotton/Poly blend, buttoned)Fume Hood (Sash at 18")
Synthesis / Scale-Up (100 mg - 10 g, Liquid handling)Double Nitrile Gloves (Consider extended cuff)Chemical Goggles (Tight-fitting, indirect vent)Lab Coat + Chemical Apron (Tyvek or PVC)Fume Hood (Mandatory)
Spill Cleanup (Any volume outside containment)Laminate / Silver Shield (Or double thick Nitrile >8 mil)Face Shield + Goggles Tyvek Coverall (Type 5/6)Half-Mask Respirator (P100 + Organic Vapor)

Technical Justification: Glove Selection Protocol

Why Nitrile? Latex gloves are permeable to many organic esters and offer poor protection against amines. Nitrile provides a superior barrier against the methyl benzoate portion of the molecule.

The "Double-Glove" Rule:

  • Inner Glove (4 mil Nitrile): Acts as a second skin. If the outer glove is compromised, this layer buys you 1-2 minutes to retreat and wash.

  • Outer Glove (5 mil Nitrile): The primary sacrificial barrier. Change immediately upon splash contact.

  • Breakthrough Time: Estimated < 15 minutes for standard nitrile against pure benzylic amines. Do not re-use gloves.

Respiratory Protection Decision Logic

The following diagram illustrates the decision-making process for respiratory protection when handling this compound.

PPE_Decision_Tree Start Start: Handling Methyl 4-((isopropylamino)methyl)benzoate Is_Hood_Available Is a certified Fume Hood available? Start->Is_Hood_Available Hood_Check Is Sash Height < 18 inches? Is_Hood_Available->Hood_Check Yes Stop_Work STOP WORK: Move to Ventilated Area Is_Hood_Available->Stop_Work No Volume_Check Is Volume > 100g or Aerosolizing? Hood_Check->Volume_Check Yes Hood_Check->Stop_Work No (Adjust Sash) Standard_Protocol Standard Protocol: Fume Hood Only Double Nitrile Gloves Volume_Check->Standard_Protocol No Respirator_Req Respirator Required: Half-Face w/ OV/P100 Cartridges Volume_Check->Respirator_Req Yes

Figure 1: Respiratory Protection Decision Tree. Blue nodes indicate decision points; Green indicates safe operation; Red indicates stop/escalation.

Operational Protocol: Gowning & De-Gowning

Proper gowning is a self-validating system. If you perform the steps out of order, you risk contaminating your "clean" zones (skin/street clothes).

Phase 1: Gowning (Donning)
  • Inspection: Check lab coat for existing stains/tears. Ensure fume hood is active (face velocity 80-100 fpm).

  • Eye Protection: Don safety glasses/goggles before gloves to avoid touching face with gloved hands later.[2]

  • Inner Glove: Don the first pair of nitrile gloves. Pull cuffs under the lab coat sleeves.

  • Lab Coat: Button fully to the neck.

  • Outer Glove: Don the second pair of nitrile gloves. Pull cuffs over the lab coat sleeves. This creates a "shingle effect" where spills run off the glove onto the coat, not onto the skin.

Phase 2: De-Gowning (Doffing)

Critical Step: Assume outer gloves are contaminated.

  • Outer Glove Removal: Use the "beak" method (pinch outside of cuff) to peel off the outer glove without touching the inner glove. Discard in solid chemical waste.

  • Lab Coat Removal: Unbutton with inner gloves still on. Remove coat and hang in designated area.

  • Eye Protection Removal: Remove by the ear stems.

  • Inner Glove Removal: Peel from the wrist, turning inside out.

  • Wash: Immediately wash hands with soap and water for 20 seconds.

Emergency Response

Scenario A: Skin Contact (Splash)

  • Remove: Immediately peel off contaminated gloves/clothing.

  • Flush: Rinse affected area with water for 15 minutes .[4][5] Do not use vinegar or neutralizing agents (exothermic reaction risk).

  • Report: Seek medical attention if redness persists.

Scenario B: Eye Contact

  • Irrigate: Use emergency eyewash station immediately. Hold eyelids open.

  • Time: Flush for a full 15 minutes .

  • Escalate: Transport to emergency room. Bring the CAS number (952708-84-8) and structure info.

Disposal & Decontamination

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must go into Solid Hazardous Waste . Do not use regular trash.

  • Liquid Waste: Dispose of in Organic Waste (Basic) or Organic Waste (General) streams. Do not mix with oxidizers (e.g., Nitric acid) as amines can form unstable N-nitroso compounds or react violently.

  • Glassware: Rinse with acetone, then wash with detergent. Collect the first acetone rinse as hazardous waste.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24869554 (Methyl 4-((isopropylamino)methyl)benzoate). PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards.[6][7] National Academies Press. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-((isopropylamino)methyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-((isopropylamino)methyl)benzoate
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